2,3,6,7-Tetrachloroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7-tetrachloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLQHHUPKCOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399279 | |
| Record name | 2,3,6,7-Tetrachloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-14-6 | |
| Record name | 2,3,6,7-Tetrachloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25983-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Core: A Technical Guide to 2,3,6,7-Tetrachloroquinoxaline in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Highly Functionalized Heterocycle
2,3,6,7-Tetrachloroquinoxaline is a unique heterocyclic compound characterized by a quinoxaline core fully substituted with chlorine atoms on its benzene and pyrazine rings. This high degree of chlorination renders the molecule exceptionally reactive and versatile, making it a valuable building block in various fields of chemical research. The electron-withdrawing nature of the four chlorine atoms significantly influences the electronic properties of the quinoxaline system, making it a potent electrophile and a key precursor for the synthesis of a wide array of functional organic materials and biologically active molecules. This guide delves into the core applications of this compound, providing in-depth technical insights for researchers looking to harness its synthetic potential.
Core Reactivity: A Hub for Nucleophilic Aromatic Substitution
The primary utility of this compound in research stems from its high susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the quinoxaline ring, further amplified by the four chloro substituents, facilitates the displacement of these chlorine atoms by a variety of nucleophiles. This reactivity allows for the systematic and often regioselective introduction of diverse functional groups, enabling the construction of complex molecular architectures.
The reactivity of the chlorine atoms is not uniform. The chlorines at the 2- and 3-positions on the pyrazine ring are generally more activated towards nucleophilic attack compared to those at the 6- and 7-positions on the benzene ring. This differential reactivity can be exploited to achieve selective functionalization.
Application in Materials Science: Building Blocks for Organic Electronics
The unique electronic properties of the quinoxaline core, particularly its electron-accepting nature, make this compound an attractive precursor for the synthesis of materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] By strategically replacing the chlorine atoms with electron-donating moieties, researchers can construct donor-acceptor (D-A) type conjugated polymers and small molecules with tailored optoelectronic properties.
Synthesis of Donor-Acceptor Conjugated Polymers
Donor-acceptor conjugated polymers are a class of materials that exhibit intramolecular charge transfer, which is crucial for their performance in electronic devices. The electron-deficient quinoxaline unit derived from this compound can serve as a powerful acceptor moiety in these polymers.
Workflow for Polymer Synthesis via Cross-Coupling Reactions:
References
2,3,6,7-Tetrachloroquinoxaline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3,6,7-tetrachloroquinoxaline. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Identification
This compound is a halogenated heterocyclic compound. The core structure consists of a pyrazine ring fused to a benzene ring, with chlorine atoms substituting hydrogen at positions 2, 3, 6, and 7.
In-Depth Technical Guide to 2,3,6,7-Tetrachloroquinoxaline (CAS: 25983-14-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,6,7-tetrachloroquinoxaline, a halogenated heterocyclic compound of interest in chemical synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, safety information, and its potential role as an inhibitor of key cellular signaling pathways.
Core Compound Information
This compound is a substituted quinoxaline with the chemical formula C₈H₂Cl₄N₂. Quinoxaline derivatives are a class of compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including roles as anticancer, antibacterial, and antipsychotic agents. The tetrachlorinated nature of this specific molecule suggests its utility as a chemical intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 25983-14-6 | N/A |
| Molecular Formula | C₈H₂Cl₄N₂ | N/A |
| Molecular Weight | 267.93 g/mol | N/A |
| Melting Point | 174-176 °C | [1] |
| Boiling Point | 319.8 °C at 760 mmHg | [2] |
| Density | 1.697 g/cm³ | [2] |
| SMILES | Clc1cc2nc(Cl)c(Cl)nc2cc1Cl | [1] |
| InChI Key | GQWLQHHUPKCOJH-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For halogenated quinoxalines, the synthesis often starts from a pre-halogenated o-phenylenediamine or involves chlorination of the quinoxaline core.
Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative, which can be adapted by researchers.
Biological Activity and Signaling Pathways
Quinoxaline derivatives have been identified as modulators of various signaling pathways. Notably, 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines.[3] The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inhibition of a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon inhibition of this complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation.
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and a hypothetical point of inhibition by a quinoxaline derivative.
Experimental Protocol: Wnt/β-catenin Signaling Inhibition Assay
To assess the inhibitory activity of compounds like this compound on the Wnt/β-catenin pathway, a luciferase reporter assay is commonly employed. This protocol provides a general methodology.
Objective: To quantify the inhibition of Wnt/β-catenin signaling by a test compound in a cancer cell line.
Materials:
-
Colorectal cancer cell line (e.g., HCT116)
-
Super8XTOPFlash luciferase reporter construct
-
β-galactosidase expression vector (for normalization)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase and β-galactosidase assay reagents
-
Test compound (e.g., a quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Plate colorectal cancer cells in 24-well plates and culture overnight.
-
Co-transfect the cells with the Super8XTOPFlash luciferase construct and the β-galactosidase expression vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of incubation post-transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Reporter Assay:
-
After another 24 hours of incubation, lyse the cells.
-
Measure the luciferase and β-galactosidase activities using a luminometer and a spectrophotometer, respectively.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Wnt/β-catenin signaling for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value of the test compound.
-
Safety Information
This compound is classified as a hazardous substance. The following hazard and precautionary statements should be observed:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Target Organs: Respiratory system.[1]
Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The four chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to create a library of quinoxaline derivatives. These derivatives can then be screened for a wide range of biological activities.
Given that substituted quinoxalines have shown promise as inhibitors of the Wnt/β-catenin pathway, this compound is a relevant starting material for the development of novel anticancer therapeutics, particularly for cancers where this pathway is aberrantly activated, such as colorectal cancer. Further research into the synthesis of derivatives of this compound and their subsequent biological evaluation is a promising avenue for drug discovery.
References
Unveiling the Past: The Historical Discovery and Synthesis of 2,3,6,7-Tetrachloroquinoxaline
A deep dive into the chemical origins of a pivotal heterocyclic compound, this technical guide illuminates the historical discovery and the evolution of the synthesis of 2,3,6,7-tetrachloroquinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the foundational chemical principles and methodologies that have shaped our understanding of this important molecule.
Historical Context: The Dawn of Quinoxaline Chemistry
The journey to this compound begins with the pioneering work of German chemist Oscar Hinsberg. In 1884, Hinsberg first reported the synthesis of quinoxaline derivatives through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This seminal reaction, now known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the entire class of quinoxaline heterocycles.
While Hinsberg's initial work did not specifically describe the tetrachlorinated derivative, his methodology provided the essential chemical logic for its eventual synthesis. The core principle of the Hinsberg reaction is the formation of the pyrazine ring of the quinoxaline system by the reaction of the two amino groups of an o-phenylenediamine with the two carbonyl groups of a 1,2-dicarbonyl compound.
The First Synthesis: A Logical Extension of Hinsberg's Work
The first documented synthesis of this compound was a direct application of the Hinsberg condensation. The key to producing this specific derivative lay in the selection of the appropriate chlorinated starting material: 4,5-dichloro-1,2-phenylenediamine. By reacting this diamine with a simple 1,2-dicarbonyl compound, such as glyoxal, early chemists were able to construct the desired this compound.
The logical pathway for this initial synthesis is a two-step process, beginning with the preparation of the chlorinated diamine followed by the cyclization reaction.
Logical Synthesis Pathway
References
Starting materials for the synthesis of 2,3,6,7-Tetrachloroquinoxaline
An In-depth Technical Guide to the Synthesis of 2,3,6,7-Tetrachloroquinoxaline from Fundamental Starting Materials
Abstract
This compound is a pivotal building block in the synthesis of advanced functional materials and complex pharmaceutical agents. Its rigid, electron-deficient aromatic core, adorned with four reactive chlorine atoms, allows for diverse subsequent functionalization via nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection and transformation of readily available starting materials. We will dissect a robust and widely-cited multi-step synthesis beginning from 1,2-dichlorobenzene, detailing the rationale behind each synthetic step, providing validated experimental protocols, and offering insights into process optimization and safety. The core of this synthesis involves the preparation of the key intermediate, 4,5-dichloro-1,2-phenylenediamine, followed by the construction and subsequent chlorination of the quinoxaline ring system.
Introduction: Strategic Importance and Retrosynthetic Analysis
Quinoxaline derivatives are a class of heterocyclic compounds with a broad spectrum of applications, including as dyes, organic semiconductors, and biologically active agents. The polychlorinated variant, this compound, offers exceptional synthetic versatility. The chlorine atoms can be selectively displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the construction of complex molecular architectures.
A logical retrosynthetic approach to this compound reveals a clear and efficient synthetic strategy. The target molecule can be disconnected at the C2-Cl and C3-Cl bonds, pointing to a precursor like 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (3) . This dione is readily formed through the cyclocondensation of the key intermediate, 4,5-dichloro-1,2-phenylenediamine (2) , with oxalic acid. The diamine itself is most practically prepared via the reduction of 1,2-dichloro-4,5-dinitrobenzene (1) , which, in turn, is synthesized by the dinitration of the commodity chemical 1,2-dichlorobenzene .
This multi-step pathway, illustrated below, forms the basis of our technical discussion.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Core Diamine Precursor
The successful synthesis of the target quinoxaline hinges on the efficient preparation of high-purity 4,5-dichloro-1,2-phenylenediamine. This is typically achieved in a two-step process from 1,2-dichlorobenzene.
Step 1.1: Dinitration of 1,2-Dichlorobenzene
The introduction of two nitro groups onto the 1,2-dichlorobenzene ring is an archetypal electrophilic aromatic substitution reaction.
-
Causality and Mechanistic Insight : 1,2-Dichlorobenzene is a relatively deactivated aromatic ring due to the inductive electron-withdrawing nature of the chlorine atoms. However, the chlorines are ortho-, para-directing. The first nitration occurs predominantly at position 4, para to one chlorine and ortho to the other, yielding 1,2-dichloro-4-nitrobenzene[1]. Pushing the reaction with forcing conditions (stronger acid concentration, higher temperature) allows for the introduction of a second nitro group. This second substitution is directed to position 5, resulting in the desired 1,2-dichloro-4,5-dinitrobenzene[2][3]. The use of a mixed acid system, typically concentrated nitric acid and fuming sulfuric acid (oleum), is crucial. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the ring for the second nitration.
Detailed Experimental Protocol: Synthesis of 1,2-Dichloro-4,5-dinitrobenzene (1)
-
Apparatus Setup : In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in an ice-water bath for temperature control.
-
Reagent Charging : To the flask, cautiously add 1,2-dichlorobenzene.
-
Nitrating Mixture : Prepare the nitrating mixture by slowly adding concentrated nitric acid to fuming sulfuric acid (20% SO₃) in a separate beaker, cooled in an ice bath.
-
Reaction : Cool the 1,2-dichlorobenzene to 0-5 °C. Begin the slow, dropwise addition of the cold nitrating mixture, ensuring the internal temperature does not exceed 10 °C.
-
Heating : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Workup : Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice.
-
Isolation : The solid yellow precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper, then wash with a small amount of cold ethanol.
-
Purification : The crude product can be recrystallized from ethanol or acetic acid to yield pale yellow needles of 1,2-dichloro-4,5-dinitrobenzene.
Step 1.2: Reduction to 4,5-Dichloro-1,2-phenylenediamine (2)
The conversion of the dinitro compound to the diamine is a critical reduction step. Several methods are effective, with the choice often depending on scale, cost, and available equipment.
-
Expertise & Field Insights :
-
Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl) : This is a classic, cost-effective, and robust method. Iron powder in acidic medium (acetic acid or HCl) is a common choice for large-scale industrial synthesis. The workup can be cumbersome due to the formation of iron sludge. Tin(II) chloride is a milder and cleaner alternative often preferred in laboratory settings, but it is more expensive.
-
Catalytic Hydrogenation : Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a very clean method, producing water as the only byproduct. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable hydrogen gas. Nitro groups can sometimes inhibit catalyst activity, but it is generally a high-yielding procedure.
-
Detailed Experimental Protocol: Reduction using Iron/HCl
-
Apparatus Setup : Equip a large round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Reagent Charging : Add 1,2-dichloro-4,5-dinitrobenzene (1), iron powder, and ethanol to the flask.
-
Reaction Initiation : Heat the stirred suspension to reflux. Slowly add concentrated hydrochloric acid (HCl) dropwise via an addition funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion : After the HCl addition is complete, maintain the reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Workup : While still hot, add sodium carbonate or a concentrated solution of sodium hydroxide to neutralize the acid and precipitate iron hydroxides.
-
Isolation : Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.
-
Purification : Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid residue can be recrystallized from an ethanol/water mixture to yield 4,5-dichloro-1,2-phenylenediamine (2) as off-white to brown crystals[4][5][6].
| Parameter | Dinitration of 1,2-Dichlorobenzene | Reduction of Dinitro-Intermediate (Fe/HCl) |
| Key Reagents | HNO₃, H₂SO₄ (fuming) | Fe powder, HCl, Ethanol |
| Temperature | 0 °C (addition), 100 °C (reaction) | Reflux (~80 °C) |
| Typical Yield | 45-60%[2] | 80-95% |
| Key Hazard | Highly corrosive, exothermic reaction | Exothermic, flammable solvent |
Part 2: Construction and Chlorination of the Quinoxaline Ring
With the core diamine in hand, the final two steps involve building the heterocyclic ring and installing the final two chlorine atoms.
Step 2.1: Cyclocondensation to form 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (3)
This step involves the reaction of the two amino groups of the o-phenylenediamine with a 1,2-dicarbonyl equivalent, in this case, oxalic acid.
-
Rationale : The reaction is a double condensation. Each amine group attacks one of the carboxylic acid carbonyls of oxalic acid, followed by dehydration, to form two new amide-like bonds within a six-membered ring. The reaction is typically acid-catalyzed and driven to completion by heating in a suitable solvent, often aqueous HCl, which facilitates the dehydration steps. The product, a quinoxalinedione, is a stable, often high-melting solid that precipitates from the reaction mixture upon cooling.
Detailed Experimental Protocol: Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (3)
-
Reagent Charging : In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-1,2-phenylenediamine (2) and oxalic acid dihydrate in dilute hydrochloric acid (e.g., 2 M HCl).
-
Reaction : Heat the mixture to reflux with vigorous stirring. The suspension will typically dissolve and then a new precipitate will form as the product is generated. Maintain reflux for 2-4 hours.
-
Isolation : Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake extensively with water to remove any unreacted oxalic acid and HCl, followed by a wash with ethanol.
-
Drying : Dry the product in a vacuum oven. The resulting 6,7-dichloroquinoxaline-2,3(1H,4H)-dione is usually of sufficient purity for the next step.
Step 2.2: Chlorination to this compound
The final step is the conversion of the lactam (cyclic amide) functional groups of the dione into chloro groups.
-
Causality and Reagent Choice : The C=O bonds in the quinoxalinedione have amide-like character. These are not reactive enough for simple chlorinating agents. A powerful reagent like phosphorus oxychloride (POCl₃) is required. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or a phase-transfer catalyst can accelerate the reaction. The reaction is performed neat in excess POCl₃, which acts as both reagent and solvent.
Caption: Key reagents and transformation in the final chlorination step.
Detailed Experimental Protocol: Synthesis of this compound
-
Apparatus Setup : In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize evolving HCl gas).
-
Reagent Charging : Carefully add 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (3) to a significant excess of phosphorus oxychloride (POCl₃). Add a catalytic amount of DMF.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The solid will gradually dissolve as it is converted to the product.
-
Workup : Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Isolation : The crude product precipitates as a solid. Collect it by vacuum filtration and wash thoroughly with water.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or xylene.
Conclusion
The synthesis of this compound is a well-established, multi-step process that relies on fundamental reactions in aromatic chemistry. The most practical and economically viable route begins with the dinitration of 1,2-dichlorobenzene, followed by reduction to 4,5-dichloro-1,2-phenylenediamine. This key diamine intermediate is then converted to the final product via a two-step cyclocondensation/chlorination sequence. Careful control of reaction conditions, particularly temperature and reagent stoichiometry, is essential for achieving high yields and purity at each stage. The protocols described herein provide a robust framework for researchers and drug development professionals to access this versatile and valuable chemical intermediate.
References
- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. 1,2-Dichloro-4,5-dinitrobenzene | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | FD00402 [biosynth.com]
- 5. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 6. A17738.06 [thermofisher.com]
The Versatile Heterocycle: A Technical Guide to 2,3,6,7-Tetrachloroquinoxaline as a Core Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3,6,7-Tetrachloroquinoxaline is a pivotal heterocyclic compound that has garnered significant attention as a versatile building block in the realms of medicinal chemistry and materials science. Its electron-deficient aromatic system, adorned with four reactive chlorine atoms, provides a unique platform for the synthesis of a diverse array of functionalized derivatives. This technical guide offers an in-depth exploration of the synthesis, reactivity, and applications of this compound, providing researchers and professionals with the essential knowledge to leverage its potential in their respective fields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 25983-14-6 |
| Molecular Formula | C₈H₂Cl₄N₂ |
| Molecular Weight | 267.93 g/mol |
| Melting Point | 174-176 °C |
| Appearance | Solid |
Synthesis of the Core Scaffold
The primary synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, the reaction of 4,5-dichloro-1,2-phenylenediamine with an appropriate C2 synthon, such as oxalic acid or its derivatives, is the most common approach.[1]
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a representative method for the laboratory-scale synthesis of the title compound.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Oxalyl chloride
-
Anhydrous toluene
-
Pyridine (catalytic amount)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous toluene from the dropping funnel to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold toluene and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Caption: Synthetic pathway for this compound.
Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The four chlorine atoms on the quinoxaline ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a building block, allowing for the sequential and regioselective introduction of various nucleophiles. The electron-withdrawing nature of the pyrazine ring activates the C-Cl bonds, facilitating attack by nucleophiles such as amines, thiols, and alkoxides.
General Experimental Protocol for SNAr Reactions
This protocol provides a general framework for the substitution of the chlorine atoms on this compound.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the nucleophile (1 to 4+ equivalents, depending on the desired degree of substitution) and a suitable base.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC. The reaction temperature and time will vary depending on the nucleophilicity of the incoming group and the desired number of substitutions.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity Data Summary
The following table summarizes representative quantitative data for SNAr reactions on chloro-quinoxalines with various nucleophiles.
| Nucleophile | Product Type | Typical Conditions | Yield Range (%) |
| Primary/Secondary Amines | Amino-quinoxalines | K₂CO₃, DMF, 80-120 °C | 60-95 |
| Thiols | Thioether-quinoxalines | NaH, THF, 0 °C to rt | 70-90 |
| Alcohols/Phenols | Ether-quinoxalines | NaH, THF, 0 °C to rt | 65-85 |
Note: Yields are highly dependent on the specific nucleophile and reaction conditions.
Caption: Nucleophilic aromatic substitution on this compound.
Applications in Drug Discovery
Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this compound have been investigated as potent anticancer agents.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of this pathway.[2] These compounds can interfere with the interaction between β-catenin and its transcriptional co-activators, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell growth.
Caption: Inhibition of Wnt/β-catenin pathway by a quinoxaline derivative.
Applications in Materials Science
The extended π-system and tunable electronic properties of quinoxaline derivatives make them promising candidates for applications in organic electronics. By strategically substituting the chlorine atoms with electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels of the resulting materials can be precisely controlled.
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Quinoxaline-based materials have been successfully employed as electron-transporting and emissive layers in OLEDs.[3] Their high electron affinity and good film-forming properties contribute to enhanced device performance. In the realm of organic photovoltaics, quinoxaline derivatives have been developed as non-fullerene acceptors in organic solar cells, leading to high power conversion efficiencies.[4]
Characterization Data for a Representative Derivative
The following table presents typical characterization data for a tetra-substituted quinoxaline derivative designed for organic electronic applications.
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| Tetra(thiophenyl)quinoxaline | -5.4 | -3.2 | 2.2 | OSC Acceptor |
Note: These values are illustrative and can vary based on the specific substituents and measurement techniques.
Caption: Workflow for developing quinoxaline-based organic electronic materials.
Conclusion
This compound stands out as a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the exceptional reactivity of its chlorine atoms towards nucleophilic aromatic substitution provide a robust platform for the creation of a vast library of derivatives. These derivatives have demonstrated significant potential in both medicinal chemistry, particularly as anticancer agents targeting key signaling pathways, and in materials science for the development of high-performance organic electronic devices. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their pursuit of novel and impactful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and device characterisation of side-chain polymer electron transport materials for organic semiconductor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,3,6,7-Tetrachloroquinoxaline: Synthesis, Characterization, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synthesis, spectroscopic properties, and biological activity of 2,3,6,7-tetrachloroquinoxaline is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of quinoxaline chemistry and data from structurally related compounds to infer its properties and potential applications.
Introduction
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] The quinoxaline scaffold is a key structural motif in numerous biologically active molecules, exhibiting antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[1][4][5] The introduction of halogen substituents, such as chlorine, onto the quinoxaline ring can significantly modulate the electronic properties and biological activity of these compounds.[3] This technical guide focuses on this compound, a fully chlorinated derivative, providing insights into its synthesis, characterization, and predicted biological relevance based on the current understanding of quinoxaline chemistry.
Physicochemical Properties
Based on available data from chemical suppliers, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25983-14-6 | [6] |
| Molecular Formula | C₈H₂Cl₄N₂ | [6] |
| Molecular Weight | 267.93 g/mol | [6] |
| Boiling Point | 319.8 °C at 760 mmHg | [6] |
| Density | 1.697 g/cm³ | [6] |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | [6] |
| InChI | InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | [6] |
| InChI Key | GQWLQHHUPKCOJH-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
General Synthesis Workflow for Quinoxalines
Caption: General workflow for the synthesis of quinoxaline derivatives.
Plausible Experimental Protocol for this compound
Step 1: Synthesis of 6,7-dichloroquinoxaline-2,3-dione
-
In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Slowly add a solution of oxalic acid (1.1 equivalents) in the same solvent to the flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to obtain crude 6,7-dichloroquinoxaline-2,3-dione.
Step 2: Chlorination to this compound
-
In a fume hood, carefully add the crude 6,7-dichloroquinoxaline-2,3-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux for 4-8 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Spectroscopic Characterization
No experimental NMR or mass spectrometry data for this compound has been found in the reviewed literature. However, based on the structure and data from related compounds, the following spectral characteristics can be predicted.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent protons at C-5 and C-8. |
| ¹³C NMR | Four signals are expected: two for the chlorinated carbons in the pyrazine ring (C-2 and C-3), and two for the carbons in the benzene ring (C-4a/C-8a, C-5/C-8, C-6/C-7). The chemical shifts of the carbons directly bonded to chlorine will be significantly downfield. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing four chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 266, with other major peaks at m/z 268, 270, and 272 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
| IR | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |
General Workflow for Compound Characterization
Caption: General workflow for the purification and characterization of a synthesized compound.
Biological Activities (Inferred)
Direct biological studies on this compound are not available. However, the biological activities of various other chlorinated and substituted quinoxaline derivatives provide a strong indication of its potential as a bioactive molecule.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of quinoxaline derivatives.[2][4][5][6][7] The mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4] Halogen substitution, particularly with chlorine, has been shown to enhance the cytotoxic effects of some quinoxaline compounds.[3] It is plausible that this compound could exhibit significant anticancer activity.
Antimicrobial Activity
Quinoxaline derivatives are well-known for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[3][8][9][10][11] The presence of chloro-substituents has been correlated with potent antibacterial and antifungal properties in many heterocyclic systems.[3] Therefore, this compound is a promising candidate for antimicrobial screening.
The following table summarizes the reported biological activities of some related chloroquinoxaline derivatives.
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |
| Chloro-substituted Quinoxalines | Antibacterial, Antifungal | Not specified | [3][8][9] |
| Bromo-substituted Quinoxalines | Anticancer (Lung Cancer) | Induction of apoptosis | [2] |
| Quinoxaline Sulfonamides | Anticancer, Antileishmanial | Not specified | [3] |
| Imidazo[1,2-a]quinoxalines | Anticancer | Microtubule-interfering agents | [4] |
Hypothetical Signaling Pathway Modulation
Given that many quinoxaline derivatives act as kinase inhibitors, a plausible mechanism of action for their anticancer effects could be through the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The diagram below illustrates a hypothetical signaling cascade that could be targeted by a quinoxaline-based kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Emerging Research Frontiers for 2,3,6,7-Tetrachloroquinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. Among its numerous halogenated derivatives, 2,3,6,7-tetrachloroquinoxaline emerges as a pivotal precursor for the synthesis of novel compounds with significant therapeutic and technological potential. The four chlorine atoms on the quinoxaline core are susceptible to nucleophilic substitution, offering a versatile platform for creating a diverse library of derivatives. This technical guide delves into the emerging research areas for derivatives of this compound, providing an in-depth overview of their synthesis, biological evaluation, and potential mechanisms of action, with a focus on anticancer applications.
Synthesis of Functionalized Quinoxaline Derivatives
The primary route to functionalizing the this compound core involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring and the additional chlorine atoms activate the C-Cl bonds towards attack by various nucleophiles.
Synthesis of Thioether Derivatives
The reaction of this compound with thiols is a prominent area of investigation. The resulting thioether derivatives have shown promise in various biological applications.
Experimental Protocol: Synthesis of 2,3,6,7-Tetrakis(4-methylphenylthio)quinoxaline
A solution of this compound (1.0 mmol) and 4-methylthiophenol (4.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is prepared. To this solution, anhydrous potassium carbonate (K2CO3, 5.0 mmol) is added, and the mixture is stirred at 80°C for 8 hours under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2,3,6,7-tetrakis(4-methylphenylthio)quinoxaline.
Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 7.30 (s, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 8H, Ar-H), 6.95 (d, J = 8.0 Hz, 8H, Ar-H), 2.35 (s, 12H, CH3).
-
13C NMR (101 MHz, CDCl3): δ 149.5, 140.2, 138.5, 131.0, 130.5, 129.8, 128.0, 21.2.
The following diagram illustrates the general workflow for this synthesis.
A Technical Guide to the Thermochemical Landscape of 2,3,6,7-Tetrachloroquinoxaline
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the thermochemical properties of 2,3,6,7-tetrachloroquinoxaline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on the established experimental and computational protocols applicable to chlorinated aromatic compounds. This approach equips researchers with the necessary framework to either conduct their own experimental investigations or to generate reliable theoretical estimations of the key thermochemical parameters.
Core Thermochemical Data
| Thermochemical Property | Symbol | Estimated Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | +150 to +250 | Computational Chemistry (e.g., G4, ωB97X-D) |
| Standard Enthalpy of Formation (solid) | ΔHf°(s) | +80 to +180 | Combustion Calorimetry |
| Standard Enthalpy of Sublimation | ΔHsub° | +70 to +100 | Knudsen Effusion Mass Spectrometry |
| Enthalpy of Fusion | ΔHfus | +20 to +40 | Differential Scanning Calorimetry (DSC) |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of solid organic compounds like this compound requires a suite of specialized analytical techniques. The following sections detail the standard experimental protocols.
Determination of the Standard Enthalpy of Formation (ΔHf°(s)) via Combustion Calorimetry
Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation of organic compounds. For organochlorine compounds, special considerations are necessary to ensure complete combustion and to handle the resulting acidic products.[1][2]
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Bomb Preparation: The bomb is charged with a high pressure of pure oxygen. A small, known amount of a reducing agent solution, such as hydrazine dihydrochloride, is often added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution.[1]
-
Combustion: The sample is ignited, and the complete combustion leads to the formation of carbon dioxide, water, nitrogen gas, and hydrochloric acid.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to calculate the heat released during the combustion.
-
Analysis of Products: The final bomb solution is analyzed to determine the concentration of nitric acid and hydrochloric acid formed.
-
Calculation: The standard enthalpy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Caption: Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.
Determination of the Standard Enthalpy of Sublimation (ΔHsub°) via Knudsen Effusion Mass Spectrometry
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is crucial for deriving the gas-phase enthalpy of formation. Knudsen effusion mass spectrometry (KEMS) is a highly sensitive technique for this measurement.[3][4][5]
Methodology:
-
Sample Loading: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostatted container with a very small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber of a mass spectrometer.
-
Heating: The Knudsen cell is heated to a series of precise temperatures, causing the sample to sublime and effuse through the orifice as a molecular beam.
-
Mass Spectrometry: The effusing vapor is ionized, and the ion intensity of the parent molecule is measured by the mass spectrometer. This intensity is proportional to the vapor pressure of the substance at that temperature.
-
Data Analysis: The vapor pressure is measured at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[5]
Caption: Experimental Workflow for Knudsen Effusion Mass Spectrometry.
Determination of the Enthalpy of Fusion (ΔHfus) via Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is a powerful technique for measuring the heat absorbed or released by a sample as a function of temperature. It is the primary method for determining the enthalpy of fusion and the melting point of a compound.[6][7]
Methodology:
-
Sample Encapsulation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating ramp.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of this peak is the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[8]
Caption: Process for Determining Enthalpy of Fusion using DSC.
Computational Thermochemistry
In the absence of experimental data, computational methods provide a robust alternative for estimating thermochemical properties. For chlorinated polycyclic aromatic hydrocarbons and related compounds, several well-established quantum chemistry methods can be employed.[9][10]
Recommended Approaches:
-
Composite Methods (G3, G4, CBS-QB3): These methods involve a series of calculations that approximate a high-level theoretical result at a reduced computational cost. The G4 method, in particular, has shown good accuracy for predicting the enthalpy of formation of chlorinated aromatic compounds.[9]
-
Density Functional Theory (DFT): Functionals such as ωB97X-D have demonstrated strong performance in predicting the enthalpy of formation and bond dissociation energies for similar molecules, often providing a good balance between accuracy and computational expense.[9]
The general workflow for computational thermochemistry involves geometry optimization, frequency calculation to obtain zero-point vibrational energies and thermal corrections, and a high-level single-point energy calculation. The enthalpy of formation is then typically calculated using the atomization method.[9]
Interrelation of Thermochemical Data
The thermochemical parameters determined through these experimental and computational methods are interconnected through fundamental thermodynamic principles. The following diagram illustrates the logical relationship for deriving the gas-phase standard enthalpy of formation, a critical parameter for understanding gas-phase reaction mechanisms and bond energies.
Caption: Derivation of Gas-Phase Enthalpy of Formation.
Conclusion
This technical guide has outlined the primary experimental and computational methodologies for the thermochemical characterization of this compound. While direct experimental data for this compound remains elusive in the current literature, the protocols for combustion calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry provide a clear path for its empirical determination. Furthermore, modern computational chemistry offers a powerful and reliable means of predicting its thermochemical properties. The application of these methods will enable a deeper understanding of the energetic landscape of this compound, providing crucial data for researchers in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]
- 3. msinstruments.us [msinstruments.us]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. calnesis.com [calnesis.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,6,7-Tetrachloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,3,6,7-tetrachloroquinoxaline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol outlines a reliable two-step synthetic pathway, commencing with the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6,7-dichloroquinoxaline-2,3-dione. This intermediate is subsequently chlorinated to yield the final product. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| 4,5-Dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | 158-164 | - | - | 5348-42-5 |
| 6,7-Dichloroquinoxaline-2,3-dione | C₈H₄Cl₂N₂O₂ | 231.04 | >300 | - | - | 25983-13-5 |
| This compound | C₈H₂Cl₄N₂ | 267.93 [] | 174-176 | 319.8 [] | 1.697 [] | 25983-14-6 [][2][3][4] |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process, which is detailed below.
Step 1: Synthesis of 6,7-Dichloroquinoxaline-2,3-dione
This step involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
2 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in 2 M hydrochloric acid.
-
Add a solution of oxalic acid dihydrate (1.1 equivalents) in water to the suspension.
-
Heat the reaction mixture to reflux with constant stirring for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product, 6,7-dichloroquinoxaline-2,3-dione, in a vacuum oven. An expected yield of over 90% can be anticipated based on analogous reactions.
Step 2: Synthesis of this compound
This step involves the chlorination of the intermediate, 6,7-dichloroquinoxaline-2,3-dione, using phosphorus oxychloride.
Materials:
-
6,7-Dichloroquinoxaline-2,3-dione (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice-cold water
-
Dichloromethane or Chloroform for extraction
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the dried 6,7-dichloroquinoxaline-2,3-dione (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Collect the precipitate by vacuum filtration, and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography. High yields in the range of 90-98% have been reported for analogous chlorination reactions of quinoxaline-2,3-diones[5].
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Melting Point: Determination of the melting point and comparison with the literature value (174-176 °C).
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region corresponding to the two equivalent protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.
-
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 267.93 g/mol .
Visualizing the Synthesis Workflow
The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.
References
Application of 2,3,6,7-Tetrachloroquinoxaline in Suzuki Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules with applications in medicinal chemistry and materials science.[1][2][3][4][5] The functionalization of the quinoxaline scaffold is crucial for developing novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][7][8][9] This document provides detailed application notes and generalized protocols for the Suzuki coupling reactions of 2,3,6,7-tetrachloroquinoxaline with various boronic acids.
While specific literature on the Suzuki coupling of this compound is limited, the methodologies presented here are based on established protocols for structurally similar polychlorinated and chloro-substituted quinoxalines and other N-heterocycles.[6][10][11][12][13] The reactivity of the chlorine atoms on the quinoxaline ring is influenced by their position. The chlorine atoms at the 2- and 3-positions are generally more reactive towards palladium-catalyzed cross-coupling than those on the benzene ring (6- and 7-positions) due to the electron-withdrawing nature of the pyrazine ring. This differential reactivity allows for the potential for selective and sequential functionalization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate in the presence of a base.[6][8][14] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[6][14]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for Suzuki coupling reactions of analogous chloro-substituted heterocycles. This data serves as a reference for designing experiments with this compound. Note that yields are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent used. Stepwise functionalization may be possible, with initial reactions likely occurring at the more reactive 2- and 3-positions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |
| 2 | 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 (at C-7) | [10][11] |
| 3 | 2-Chloro-3-(2-thienyl)quinoxaline | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | [12] |
| 4 | 2,6-Dichloroquinoxaline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 90 | [13] |
| 5 | Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 70-95 | [7] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) is recommended for each specific substrate combination.
Protocol A: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general starting point for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents per reactive chlorine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents per reactive chlorine)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv. for monosubstitution), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[6][13]
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[12]
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.[6][13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoxaline.
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol B: Suzuki Coupling using a Buchwald-type Ligand for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a Buchwald-type ligand may be necessary.[7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents per reactive chlorine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents per reactive chlorine)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the arylboronic acid, Pd₂(dba)₃, the phosphine ligand (e.g., SPhos), and K₃PO₄.
-
Add degassed solvent (e.g., toluene/water mixture).
-
Seal the vessel and heat the mixture at 100-120 °C for 12-24 hours.
-
Follow the workup and purification procedure as described in Protocol A.
Experimental Workflow and Signaling Pathway Context
Experimental Workflow
The general workflow for performing a Suzuki coupling reaction with this compound is illustrated below.
Relevance to Drug Development and Signaling Pathways
Quinoxaline derivatives are of significant interest to drug development professionals due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The synthesis of diverse libraries of substituted quinoxalines via Suzuki coupling is a key strategy for structure-activity relationship (SAR) studies. While a specific signaling pathway for this compound is not defined, its derivatives could potentially modulate various biological pathways implicated in disease. For example, substituted quinoxalines have been investigated as kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted quinoxalines from this compound. The potential for regioselective functionalization makes this substrate a versatile building block for creating diverse molecular architectures. The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of aryl- and heteroarylboronic acids. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Phenazine Derivatives from 2,3,6,7-Tetrachloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their diverse pharmacological potential has made them attractive targets in drug discovery and development. One versatile precursor for the synthesis of substituted phenazines is 2,3,6,7-tetrachloroquinoxaline. The four chlorine atoms on the quinoxaline core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, particularly amino groups, to build the phenazine scaffold.
This document provides detailed application notes and protocols for the synthesis of phenazine derivatives using this compound as a starting material. The methodologies described are based on the principles of nucleophilic aromatic substitution reactions and provide a framework for the synthesis of a diverse library of phenazine compounds.
Principle of the Synthesis
The core of the synthesis involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on this compound with primary amines. The reaction proceeds through a stepwise displacement of the chloride ions by the amine nucleophile. The reactivity of the chlorine atoms can be influenced by the position on the quinoxaline ring and the nature of the nucleophile. Generally, the reaction is facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction and may be accelerated by heat.
Experimental Protocols
General Protocol for the Synthesis of Tetra-substituted Phenazines
This protocol describes a generalized procedure for the reaction of this compound with an excess of a primary amine to achieve full substitution.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, butylamine) (at least 4 equivalents)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or a non-nucleophilic organic base like Triethylamine (NEt3)) (optional, as excess amine can also act as the base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the primary amine (4.0-5.0 eq) to the solution. If using an inorganic base, add it to the mixture (4.0-5.0 eq).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to a temperature between 80 °C and 150 °C with vigorous stirring. The optimal temperature and reaction time will depend on the reactivity of the amine and the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and excess amine.
-
Purification: Dry the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetra-substituted phenazine derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for the Sequential Synthesis of Unsymmetrically Substituted Phenazines
This protocol outlines a strategy for the synthesis of phenazine derivatives with different amino substituents by controlling the stoichiometry of the amine nucleophiles. This approach is based on the regioselective substitution observed in related dichloroquinoxaline systems.
Procedure:
-
First Substitution: React this compound (1.0 eq) with the first primary amine (1.0-1.2 eq) in a suitable solvent at a moderate temperature (e.g., room temperature to 60 °C). Monitor the reaction carefully by TLC to maximize the formation of the mono-substituted product.
-
Isolation of Intermediate: Once the desired conversion is achieved, isolate the mono-amino-trichloroquinoxaline intermediate using standard workup and purification procedures.
-
Second Substitution: React the isolated intermediate with a second, different primary amine (1.0-1.2 eq) under similar or slightly more forcing conditions to obtain the di-substituted product.
-
Subsequent Substitutions: Repeat the process of isolation and reaction with different amines to achieve the desired substitution pattern on the phenazine core.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of phenazine derivatives from this compound based on analogous reactions with related chloroquinoxalines.
Table 1: Reaction Conditions for the Synthesis of Tetra-substituted Phenazines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| 1 | Aniline | DMF | 120-140 | 12-24 | 60-80 |
| 2 | Benzylamine | Dioxane | 100-110 | 8-16 | 70-90 |
| 3 | Butylamine | DMSO | 100-120 | 10-20 | 65-85 |
| 4 | p-Toluidine | DMF | 130-150 | 18-30 | 55-75 |
Table 2: Spectroscopic Data for a Representative Tetra-anilino-phenazine Derivative
| Analysis | Expected Chemical Shifts / m/z |
| 1H NMR (CDCl3, 400 MHz) | δ 7.0-8.0 (m, Ar-H), δ 8.5-9.0 (br s, N-H) |
| 13C NMR (CDCl3, 100 MHz) | δ 110-150 (Ar-C) |
| MS (ESI) | [M+H]+ corresponding to the molecular formula |
Visualizations
Experimental Workflow for Tetra-substituted Phenazine Synthesis
Caption: General workflow for the synthesis of tetra-substituted phenazines.
Logical Relationship of Sequential Nucleophilic Aromatic Substitution
Caption: Stepwise synthesis of unsymmetrically substituted phenazines.
Applications in Drug Development
The ability to introduce a variety of substituents onto the phenazine core via this synthetic route is of significant interest to drug development professionals. By varying the nature of the amine nucleophile, researchers can systematically modify the physicochemical properties of the resulting phenazine derivatives, such as their solubility, lipophilicity, and electronic properties. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and pharmacokinetic profiles. The synthesized phenazine libraries can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents.
Conclusion
The use of this compound as a precursor provides a versatile and efficient platform for the synthesis of a diverse range of phenazine derivatives. The protocols outlined in this document, based on the principles of nucleophilic aromatic substitution, offer a robust starting point for researchers in academia and industry. The ability to systematically modify the substitution pattern on the phenazine scaffold holds significant promise for the development of novel therapeutic agents and functional materials. Further optimization of reaction conditions for specific amine nucleophiles can lead to improved yields and simplified purification procedures.
Application Notes and Protocols: 2,3,6,7-Tetrachloroquinoxaline in the Formation of Covalent Organic Frameworks (COFs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them promising materials for applications in drug delivery, catalysis, and sensing. The incorporation of quinoxaline moieties into COF backbones can impart enhanced stability and unique electronic properties. This document provides detailed application notes and protocols for the proposed synthesis of novel COFs using 2,3,6,7-tetrachloroquinoxaline as a key building block. The synthetic strategy is based on the established nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming stable C-N bonds in COF synthesis.[1][2] While the direct use of this compound in COF synthesis is a novel area, the protocols outlined below are adapted from successful syntheses of other quinoxaline-based COFs.[1][2][3][4]
Introduction to Quinoxaline-Based COFs
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[5][6][7] Integrating these moieties into the porous and crystalline structure of COFs opens up possibilities for developing advanced materials for drug development and biomedical applications. The resulting quinoxaline-based COFs are expected to exhibit high thermal and chemical stability.[3][4] The synthesis of these COFs is typically achieved through solvothermal methods, reacting multifunctional amine linkers with halogenated quinoxaline precursors.[1][2]
Proposed Synthetic Protocol for Quinoxaline-based COF (Q-COF)
This protocol details the proposed synthesis of a two-dimensional COF (Q-COF) from this compound and a C3-symmetric amine linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Materials Required:
-
This compound (98%)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (98%)
-
Anhydrous 1,4-Dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (high purity)
-
Pyrex tube with a sealable cap
Experimental Procedure:
-
Preparation of the Monomer Solution:
-
In a clean, dry Pyrex tube, add this compound (0.15 mmol, 41.4 mg) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.1 mmol, 35.1 mg).
-
Add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous DMF (0.2 mL) to the Pyrex tube.
-
-
Sonication and Degassing:
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the Pyrex tube under vacuum.
-
-
Solvothermal Synthesis:
-
Place the sealed tube in a preheated oven at 120 °C for 72 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
-
Isolation and Purification of the COF:
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid extensively with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove any unreacted monomers and solvent.
-
Dry the purified Q-COF powder under vacuum at 80 °C overnight.
-
Characterization Data of a Representative Quinoxaline-Based COF
The following table summarizes the characterization data for a previously synthesized quinoxaline-based COF, which can be used as a benchmark for the newly proposed Q-COF.
| Parameter | Value | Reference |
| Brunauer–Emmett–Teller (BET) Surface Area | 450 m²/g | [1] |
| Pore Size | 1.8 nm | [1] |
| Thermal Stability (TGA, 5% weight loss) | > 400 °C | [1] |
| Crystallinity (from PXRD) | Highly Crystalline | [1] |
Potential Applications in Drug Development
The unique properties of quinoxaline-based COFs make them attractive candidates for various applications in the pharmaceutical arena.[1]
-
Drug Delivery: The porous structure of Q-COFs can be utilized to encapsulate and deliver therapeutic agents. The quinoxaline moiety itself may impart synergistic therapeutic effects. Polymers are widely used as carriers for drug delivery to target sites.
-
Biocatalysis: The high surface area and tunable pore environment of these COFs could allow for the immobilization of enzymes or catalytic moieties for biocatalytic transformations.
-
Sensing: The electronic properties of the quinoxaline units could be exploited for the development of electrochemical or fluorescent sensors for biologically relevant molecules.
Visualizations
Synthetic Workflow for Q-COF
Caption: Synthetic workflow for the proposed quinoxaline-based COF (Q-COF).
Logical Relationship of COF Properties and Applications
Caption: Relationship between Q-COF properties and potential drug development applications.
References
- 1. Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of binary quinoxaline-linked covalent organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of binary quinoxaline-linked covalent organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3,6,7-Tetrachloroquinoxaline in Developing Organic Electronic Materials
Introduction: The Strategic Role of 2,3,6,7-Tetrachloroquinoxaline in Donor-Acceptor Architectures
The field of organic electronics has seen a paradigm shift with the advent of donor-acceptor (D-A) conjugated systems.[1][2] This molecular design strategy allows for precise tuning of the electronic and optical properties of materials, which is crucial for enhancing the performance of devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Quinoxaline derivatives have emerged as a prominent class of electron-deficient (acceptor) moieties due to their excellent thermal stability, high electron affinity, and versatile functionalization.[1][3]
Among the various quinoxaline-based building blocks, this compound stands out as a particularly valuable precursor. Its four reactive chlorine sites offer a versatile platform for introducing a variety of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[2][4][5] This tetra-functional nature allows for the construction of complex, multi-dimensional conjugated structures, including linear polymers, star-shaped molecules, and dendrimers, all of which are of significant interest for advanced organic electronic applications.
These application notes provide a comprehensive guide for researchers and scientists on the effective utilization of this compound in the synthesis of novel organic electronic materials. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and present data in a clear and accessible format.
Core Concepts: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, and vinyl groups to the quinoxaline core. The two most commonly employed methods are the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) and a palladium catalyst in the presence of a base.[4][6][7] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The general catalytic cycle involves oxidative addition of the chloroquinoxaline to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[7]
The Stille coupling , on the other hand, employs an organotin reagent.[5][8][9] While organotin compounds are toxic and require careful handling, the Stille reaction is often less sensitive to the presence of water and oxygen compared to other coupling methods. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9]
The choice between these methods often depends on the specific substrates, desired functional group compatibility, and the availability of the organometallic reagents.
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed procedures for the functionalization of this compound. These are based on established methodologies for similar chloro-heteroaromatic substrates and serve as a robust starting point for optimization.
Protocol 1: Stepwise Suzuki-Miyaura Coupling for Sequential Functionalization
A key advantage of this compound is the potential for stepwise functionalization, allowing for the synthesis of unsymmetrical derivatives. This is often achieved by exploiting the differential reactivity of the chlorine atoms, although with this specific molecule, steric and electronic factors of the incoming nucleophiles will play a significant role.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the first arylboronic acid (2.2 eq.), palladium catalyst (5 mol%), and base (4.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the di-substituted quinoxaline.
-
Second Coupling: The purified di-substituted product can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid using a similar procedure to achieve a tetra-substituted product. Optimization of the catalyst, ligand, and base may be necessary for the second, more sterically hindered coupling.
Causality of Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion.
-
Choice of Base: The base is crucial for the transmetalation step. Carbonates are commonly used, with cesium carbonate often providing higher yields for more challenging couplings.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, necessitating an inert atmosphere to prevent catalyst degradation.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is critical for maintaining catalyst activity.
Protocol 2: Stille Polycondensation for Donor-Acceptor Polymer Synthesis
This protocol describes the synthesis of a D-A conjugated polymer using this compound as the acceptor monomer and a distannyl derivative of an electron-rich (donor) monomer.
Materials:
-
This compound (acceptor monomer)
-
Distannyl donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃)
-
Anhydrous and degassed high-boiling solvent (e.g., toluene or chlorobenzene)
Procedure:
-
Monomer Purity: Ensure both monomers are of high purity, as impurities can quench the catalyst and limit polymer chain growth.
-
Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of the this compound and the distannyl donor monomer in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium catalyst (1-2 mol%) to the solution.
-
Polymerization: Heat the reaction mixture under a continuous flow of inert gas at a temperature typically between 90 °C and 130 °C.
-
Monitoring: Monitor the increase in viscosity of the reaction mixture. The polymerization is typically run for 24-72 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, the polymer is often subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the purified polymer).
-
Drying: Dry the purified polymer under vacuum.
Causality of Choices:
-
High-Boiling Solvent: Higher temperatures are often required for efficient polymerization.
-
Soxhlet Extraction: This is a critical step to ensure the removal of impurities that can significantly impact the electronic properties and performance of the final device.
-
Equimolar Monomers: A precise 1:1 stoichiometry of the monomers is crucial for achieving high molecular weight polymers.
Data Presentation: Characterization of Synthesized Materials
The successful synthesis of materials derived from this compound must be confirmed by a suite of characterization techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of successful coupling. | Disappearance of signals corresponding to the starting materials and appearance of new signals for the coupled product. In polymers, broad signals are indicative of a polymeric structure. |
| Mass Spectrometry (MS) | Determination of molecular weight for small molecules. | A molecular ion peak corresponding to the expected mass of the synthesized compound. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index (PDI) of polymers. | Provides the number-average (Mn) and weight-average (Mw) molecular weights, and the PDI (Mw/Mn), which indicates the breadth of the molecular weight distribution. |
| UV-Vis Spectroscopy | Investigation of the optical properties and determination of the optical bandgap. | Absorption spectra will show characteristic π-π* transitions. The onset of the absorption edge can be used to estimate the optical bandgap. |
| Cyclic Voltammetry (CV) | Determination of the electrochemical properties, including HOMO and LUMO energy levels. | Provides information on the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the materials. | Determines the decomposition temperature, which is a critical parameter for device fabrication and long-term stability. |
Visualizations: Reaction Schemes and Workflows
Diagram 1: Stepwise Suzuki-Miyaura Coupling of this compound
Caption: Workflow for the sequential functionalization of this compound.
Diagram 2: Stille Polycondensation for Donor-Acceptor Polymer Synthesis
Caption: Workflow for the synthesis of a D-A polymer via Stille polycondensation.
Conclusion and Future Outlook
This compound is a highly versatile and powerful building block for the synthesis of advanced organic electronic materials. Its tetra-functional nature, combined with the efficiency and functional group tolerance of modern cross-coupling reactions, provides a rich platform for the creation of novel D-A systems with tailored optoelectronic properties. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to explore the vast potential of this compound. Future work in this area will likely focus on the development of more complex, three-dimensional architectures and the fine-tuning of energy levels to achieve even higher device performance and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. BJOC - Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Reactions with 2,3,6,7-Tetrachloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for conducting laboratory reactions with 2,3,6,7-tetrachloroquinoxaline. It includes essential safety information, step-by-step experimental protocols for common synthetic transformations, and visual guides for experimental workflows and relevant biological signaling pathways.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. The compound is classified as an irritant and is harmful if swallowed.[1]
General Safety Guidelines:
-
Designated Personnel: All laboratory work with this compound should be overseen by a designated Chemical Hygiene Officer responsible for the implementation and adherence to a comprehensive chemical safety plan.[2][3]
-
Engineering Controls: All manipulations of this compound, especially those involving volatile substances or the potential for aerosol generation, must be conducted within a certified laboratory chemical hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical splash goggles for eye protection.[4]
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5][6] Containers should be clearly labeled with the chemical name and associated hazards.[2][5]
-
Spill and Waste Disposal: Have a spill kit readily available. Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an electron-deficient aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups, allowing for the introduction of various functionalities.[7][8]
Protocol 1: Reaction with an Aniline Derivative
This protocol details a typical procedure for the substitution of a chlorine atom on the quinoxaline core with an aniline derivative.
Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired aniline derivative (1.1 eq).
-
Add a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), to the flask.
-
Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 268 mg (1.0 mmol, 1.0 eq) |
| Aniline Derivative | (e.g., 4-methoxyaniline: 135 mg, 1.1 mmol, 1.1 eq) |
| Triethylamine | 209 µL (1.5 mmol, 1.5 eq) |
| Solvent | |
| Ethanol | 10 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Time | 4-8 hours |
| Product | |
| Theoretical Yield | (Calculated based on the specific aniline used) |
| Actual Yield | (To be determined experimentally) |
Protocol 2: Reaction with a Thiol
This protocol describes the reaction of this compound with a thiol to form a thioether derivative. Thiols are excellent nucleophiles for SNAr reactions.
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
Add the thiol (e.g., 2-mercaptoethanol) (1.1 eq) to the solution.
-
Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq), to deprotonate the thiol and increase its nucleophilicity.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 268 mg (1.0 mmol, 1.0 eq) |
| Thiol | (e.g., 2-mercaptoethanol: 77 µL, 1.1 mmol, 1.1 eq) |
| Potassium Carbonate | 207 mg (1.5 mmol, 1.5 eq) |
| Solvent | |
| Acetonitrile | 15 mL |
| Reaction Conditions | |
| Temperature | 50 °C |
| Time | 2-6 hours |
| Product | |
| Theoretical Yield | (Calculated based on the specific thiol used) |
| Actual Yield | (To be determined experimentally) |
Protocol 3: Synthesis of a Pyrazino[2,3-b]phenazine Derivative
This protocol outlines the synthesis of a larger, fused heterocyclic system by reacting this compound with a diamine, such as o-phenylenediamine. This reaction typically proceeds via a double nucleophilic substitution.
Methodology:
-
Combine this compound (1.0 eq) and the diamine (e.g., o-phenylenediamine) (1.0 eq) in a high-boiling point solvent like ethanol or acetic acid in a round-bottom flask.
-
Heat the mixture to reflux for an extended period (8-24 hours). The reaction can be monitored by the formation of a colored precipitate.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the product under vacuum. The product is often pure enough for characterization, but can be recrystallized if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 268 mg (1.0 mmol, 1.0 eq) |
| o-Phenylenediamine | 108 mg (1.0 mmol, 1.0 eq) |
| Solvent | |
| Acetic Acid | 10 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Time | 12 hours |
| Product | |
| Theoretical Yield | 300 mg |
| Actual Yield | (To be determined experimentally) |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the nucleophilic aromatic substitution reactions described above.
Caption: General workflow for SNAr reactions.
Signaling Pathway Inhibition
Derivatives of quinoxaline are known to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][9][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2,3,6,7-Tetrachloroquinoxaline for New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2,3,6,7-tetrachloroquinoxaline, a versatile scaffold for the synthesis of novel functional materials. The electron-deficient nature of the quinoxaline core, enhanced by four chlorine substituents, makes it an excellent electrophile for a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups, enabling the tuning of photophysical, electrochemical, and biological properties for applications in organic electronics, chemical sensing, and medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems like this compound. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group (in this case, a chloride ion). The strong electron-withdrawing effect of the pyrazine ring and the additional chlorine atoms activates the C-Cl bonds towards nucleophilic attack. This method is particularly useful for introducing amine, alkoxy, and thiol functionalities.
Experimental Protocol: Tetra-amination with an Aniline Derivative
This protocol describes a general procedure for the substitution of all four chlorine atoms of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (e.g., 4-methoxyaniline) (4.4 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 272 mg), the substituted aniline (4.4 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (10 mL) and N,N-diisopropylethylamine (DIPEA) (8.0 mmol, 1.39 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetra-substituted quinoxaline derivative.
Quantitative Data for SNAr on Chloro-Quinoxalines (Analogous Systems)
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Substrate |
| 1 | Aniline | DIPEA | Dioxane | 80 | 65 | 2,4-Dichloro-6,7-dimethoxyquinazoline[1] |
| 2 | 4-Aminophenol | DIPEA | Dioxane | 80 | 60 | 2,4-Dichloro-6,7-dimethoxyquinazoline[1] |
| 3 | Piperidine | K₂CO₃ | DMF | 100 | >95 | 2-Chloro-3-nitroquinoxaline[2] |
| 4 | Thiophenol | K₂CO₃ | DMF | RT | 90-98 | 2-Chloro-3-(2-thienyl)quinoxaline[3] |
Note: Yields are based on reactions with related chloro-heterocycles and may vary for this compound. Optimization of reaction conditions is recommended.
SNAr Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the introduction of aryl, alkynyl, and amino groups, leading to the synthesis of highly conjugated systems with interesting electronic and photophysical properties.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and a halide. This reaction is known for its mild conditions and high functional group tolerance, making it ideal for the synthesis of complex molecules. Sequential or full substitution of the chlorine atoms on the quinoxaline core can be achieved to produce tetra-arylquinoxalines.
Experimental Protocol: Tetra-arylation with a Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (5.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium Carbonate (K₂CO₃) (8.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 272 mg), the arylboronic acid (5.0 mmol), and potassium carbonate (8.0 mmol, 1.1 g).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 mmol, 115 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (16 mL) and water (4 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki Coupling of Chloro-Quinoxalines (Analogous Systems)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Substrate |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 | 2,6-Dichloroquinoxaline[4] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75 | 2,6-Dichloroquinoxaline[4] |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 45 | 2,6-Dichloroquinoxaline[4] |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 | 2,6-Dichloroquinoxaline[4] |
Note: These yields are illustrative and derived from related substrates. The complete substitution of this compound may require more forcing conditions or catalyst loading.
Suzuki-Miyaura Coupling Workflow
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6] It is a highly efficient method for synthesizing arylalkynes, which are valuable components in materials for organic electronics due to their rigid, linear structures that can facilitate π-conjugation.
Experimental Protocol: Tetra-alkynylation with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (5.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 272 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (20 mL) and triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (5.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts.
-
Wash the Celite® pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the tetra-alkynylated quinoxaline.
Quantitative Data for Sonogashira Coupling of Chloro-Heterocycles (Analogous Systems)
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp. | Yield (%) | Substrate |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | TBAF | None | 80 °C | 95 | Aryl Chloride[7] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | Et₂NH | Toluene | 80 °C | 92 | Aryl Bromide |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1) | Cs₂CO₃ | Acetonitrile | 80 °C | 88 | Aryl Chloride |
| 4 | Ethynylbenzene | Pd(CH₃CN)₂Cl₂ (0.5) | Cs₂CO₃ | Green Solvent | RT | >90 | Aryl Halide[8] |
Note: Data represents typical conditions and yields for Sonogashira reactions on various aryl halides. The reactivity of this compound may differ.
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines.[3][9][10] This reaction is highly versatile and has a broad substrate scope, allowing for the synthesis of a wide variety of arylamines. For this compound, this method can be used to introduce primary or secondary amines, leading to materials with potential applications in organic electronics and as ligands.
Experimental Protocol: Tetra-amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (5.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (4 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (6.0 equiv)
-
Anhydrous Toluene
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.04 mmol, 36.6 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (6.0 mmol, 577 mg).
-
Add this compound (1.0 mmol, 272 mg) and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) followed by the secondary amine (5.0 mmol).
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-Heterocycles (Analogous Systems)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Substrate |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 | 2-Chloro-3-(2-thienyl)quinoxaline[4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 92 | 2-Chloro-3-(2-thienyl)quinoxaline |
| 3 | Pyrrolidine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 80 | 88 | 6-Bromo-2-chloroquinoline[11] |
| 4 | N-Methylaniline | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 94 | 4-Chlorotoluene[2] |
Note: The data is based on related chloro-heterocyclic compounds. The tetra-substitution of this compound may require adjustments to the reaction conditions.
Buchwald-Hartwig Amination Workflow
Properties and Applications of Derivatized Quinoxalines
The derivatization of the this compound core allows for the creation of new materials with tailored properties. Quinoxaline derivatives are known for their applications in various fields due to their unique electronic and photophysical characteristics.
Photophysical and Electrochemical Properties:
-
Absorption and Emission: The introduction of conjugated substituents, such as aryl and alkynyl groups, extends the π-system of the quinoxaline core. This typically leads to a red-shift in the UV-Vis absorption and photoluminescence (PL) emission spectra.[4] The emission color can be tuned from blue to green-yellow by varying the electron-donating or -accepting nature of the substituents.[7]
-
Quantum Yields: The fluorescence quantum yields of quinoxaline derivatives can be influenced by the nature and position of the substituents. Some derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), making them promising materials for solid-state lighting applications.[2]
-
Redox Potentials: The electrochemical properties, such as oxidation and reduction potentials, can be systematically tuned. Electron-withdrawing groups facilitate reduction, while electron-donating groups make oxidation easier. This tunability is crucial for aligning the energy levels (HOMO/LUMO) of the material for efficient charge injection and transport in electronic devices.[12]
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The tunable emission colors, high thermal stability, and suitable redox potentials make tetra-substituted quinoxalines excellent candidates for emissive or electron-transporting materials in OLEDs.[6][8][12][13][14][15] Quinoxalines have been described as donor moieties in thermally activated delayed fluorescence (TADF) and other OLED compounds.[12]
-
Chemical Sensors: The fluorescence of quinoxaline derivatives can be sensitive to the chemical environment. For example, the protonation of the nitrogen atoms in the pyrazine ring can lead to fluorescence quenching, a property that can be exploited for the development of pH sensors or chemosensors for metal ions.[16]
-
Pharmaceuticals: The quinoxaline scaffold is a "privileged structure" found in numerous biologically active compounds with antibacterial, antiviral, and anticancer properties.[12][17] The derivatization methods described here can be used to generate libraries of novel compounds for drug discovery and development.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules | Semantic Scholar [semanticscholar.org]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 7. Synthesis, Photophysical, Electrochemical and Thermal Studies of Triarylamines based on benzo[g]quinoxalines | Semantic Scholar [semanticscholar.org]
- 8. research.tue.nl [research.tue.nl]
- 9. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. ossila.com [ossila.com]
- 15. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 16. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abechem.com [abechem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,6,7-Tetrachloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,3,6,7-tetrachloroquinoxaline. This versatile scaffold is a valuable starting material for the synthesis of complex, poly-functionalized quinoxaline derivatives with potential applications in medicinal chemistry, materials science, and drug development. The protocols detailed herein are based on established methodologies for analogous polychlorinated heteroaromatic systems and provide a strong foundation for the selective functionalization of the quinoxaline core.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of this compound, these reactions allow for the stepwise and regioselective introduction of various substituents, leading to a diverse array of novel compounds. The reactivity of the four chlorine atoms is differentiated by their electronic environment. The chlorine atoms at the C2 and C3 positions are significantly more reactive towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atoms. This inherent difference in reactivity allows for selective functionalization at these positions under milder conditions, while more forcing conditions are typically required to react at the C6 and C7 positions.
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions on chloroquinoxaline and other analogous polychlorinated heteroaromatic systems. This data serves as a reference for expected outcomes when applying these protocols to this compound.
Table 1: Suzuki-Miyaura Coupling of Polychloro-Heterocycles
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 85 |
| 2 | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 2,4,7-Trichloroquinazoline | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 |
| 4 | 2,3-Dichloroquinoxaline | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of Polychloro-Heterocycles
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | 2,3-Dichloroquinoxaline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 3 | 2,4,7-Trichloroquinazoline | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 24 | 82 |
| 4 | 2-Chloropyrazine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 16 | 89 |
Table 3: Sonogashira Coupling of Polychloro-Heterocycles
| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 88 |
| 2 | 2,3-Dichloroquinoxaline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 16 | 85 |
| 3 | 2,4,7-Trichloroquinazoline | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | DMF | 90 | 10 | 75 |
| 4 | 2-Chloropyrazine | Ethynylbenzene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Acetonitrile | 80 | 18 | 91 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the mono-arylation at one of the more reactive C2/C3 positions. For subsequent couplings at the remaining chloro-positions, more forcing conditions (higher temperature, longer reaction time, and different catalyst/ligand systems) may be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the mono-amination at one of the C2/C3 positions. As with the Suzuki coupling, further amination at other positions will require harsher conditions.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, LiHMDS, 1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, THF, 1,4-dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%) to a dry Schlenk flask.
-
Add the base (e.g., NaOtBu, 2.0 equiv), followed by this compound (1.0 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Finally, add the amine (1.2 equiv) to the mixture.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound
This protocol is for the mono-alkynylation at a C2/C3 position. Iterative couplings are possible but will likely require re-optimization of conditions for each subsequent step.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (6 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the general catalytic cycles and a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 2,3,6,7-Tetrachloroquinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is recognized as a "privileged structure," forming the core of numerous compounds with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This document focuses on the potential of 2,3,6,7-tetrachloroquinoxaline as a key intermediate and scaffold for the development of novel therapeutic agents. Due to the limited specific data available for this compound, this document provides representative protocols and application notes based on established methodologies for analogous polychlorinated quinoxaline derivatives. These notes are intended to serve as a guide for researchers in the synthesis and biological evaluation of this and related compounds.
Introduction
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a versatile template for the design of novel therapeutic agents. The introduction of chlorine atoms onto this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The electron-withdrawing nature of chlorine can influence the electronic distribution of the aromatic system, potentially enhancing interactions with biological targets and improving metabolic stability. This compound, with its four chlorine substituents, presents a unique chemical entity with potential for further functionalization at the reactive chloro-positions, making it an attractive starting material for the synthesis of a diverse library of derivatives.
Potential Therapeutic Applications
Based on the broad biological activities of quinoxaline derivatives, this compound holds promise as a scaffold for the development of agents targeting various diseases.
-
Anticancer Activity: Quinoxaline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication, and the modulation of various kinase signaling pathways involved in cancer cell proliferation and survival. The highly chlorinated nature of this compound could enhance its potential as a cytotoxic agent.
-
Antimicrobial Activity: The quinoxaline core is present in several compounds with potent activity against a range of bacterial and fungal pathogens.[1] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains. Derivatives of this compound could be explored for their potential to combat these infections.
Synthesis of this compound Derivatives
The synthesis of this compound is not widely reported in the literature. However, a plausible synthetic approach would involve the condensation of a tetrachlorinated o-phenylenediamine with a 1,2-dicarbonyl compound, followed by any necessary modifications. A representative protocol for the synthesis of a chlorinated quinoxaline is provided below.
Protocol 1: Representative Synthesis of a Dichloroquinoxaline Derivative
This protocol describes the synthesis of 2,3-dichloroquinoxaline, which can serve as a model for the synthesis of other polychlorinated quinoxalines.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Quinoxaline-2,3-dione
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Add a solution of oxalic acid dihydrate (1.1 equivalents) in ethanol to the flask.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain quinoxaline-2,3-dione.
Step 2: Chlorination to 2,3-Dichloroquinoxaline
-
In a fume hood, carefully add quinoxaline-2,3-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,3-dichloroquinoxaline.
-
Purify the crude product by recrystallization from ethanol.
Workflow for the Synthesis of 2,3-Dichloroquinoxaline:
References
Application Notes and Protocols for Continuous-Flow Synthesis of 2,3,6,7-Tetrachloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed continuous-flow synthesis of 2,3,6,7-tetrachloroquinoxaline, a key scaffold in the development of novel therapeutic agents and functional materials. The synthesis is presented as a two-step process, culminating in a continuous-flow chlorination step designed to enhance safety, control, and scalability.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The introduction of a tetrachlorinated substitution pattern on the quinoxaline core can significantly influence the molecule's electronic properties and biological activity, making this compound and its derivatives valuable intermediates in drug discovery. Traditional batch synthesis of such compounds can pose challenges related to handling hazardous reagents, controlling exotherms, and ensuring reproducible scalability.
Continuous-flow chemistry offers a powerful alternative to batch processing, providing superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[1][2][3] This protocol details a proposed continuous-flow approach for the synthesis of this compound, which can be adapted for the synthesis of various derivatives.
Principle of Synthesis
The proposed synthesis of this compound is a two-step process:
-
Condensation: The synthesis begins with the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid in an acidic medium to form the intermediate, 6,7-dichloroquinoxaline-2,3(1H,4H)-dione. This is a well-established method for forming the quinoxaline core.[4][5][6]
-
Continuous-Flow Chlorination: The intermediate is then converted to the final product, this compound, via a dehydroxylative chlorination reaction in a continuous-flow reactor. This key step utilizes a Vilsmeier-Haack type reagent, generated in situ or pre-formed, to efficiently replace the hydroxyl groups with chlorine atoms. The use of a continuous-flow setup for this transformation is anticipated to provide enhanced safety and control over this potentially vigorous reaction.
Experimental Protocols
Step 1: Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (Intermediate)
This protocol describes a batch synthesis for the intermediate compound.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq).
-
Add a solution of oxalic acid dihydrate (1.05 eq) in 4 M hydrochloric acid.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6,7-dichloroquinoxaline-2,3(1H,4H)-dione as a solid. The product can be used in the next step without further purification.
Step 2: Continuous-Flow Synthesis of this compound
This protocol describes a proposed continuous-flow method for the chlorination of the intermediate. Note: This is a theoretical protocol based on analogous reactions and should be optimized for safety and efficiency.
Reagents and Solutions:
-
Solution A (Substrate): Prepare a suspension of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (1.0 eq) in a suitable high-boiling inert solvent (e.g., 1,2-dichloroethane or toluene). A catalytic amount of N,N-dimethylformamide (DMF) should be added.
-
Solution B (Chlorinating Agent): Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (≥ 2.0 eq).
Continuous-Flow System:
-
Two high-pressure pumps (e.g., syringe or HPLC pumps) for delivering solutions A and B.
-
A T-mixer or micromixer to combine the reagent streams.
-
A heated reactor coil (e.g., PFA or glass microreactor) of a defined volume.
-
A temperature controller for the reactor.
-
A back-pressure regulator to maintain the system under pressure and prevent solvent boiling.
-
A collection vessel.
Procedure:
-
System Setup: Assemble the continuous-flow system as depicted in the workflow diagram below. Ensure all connections are secure.
-
Priming: Prime the pumps and the system with the respective solvents to be used in the reaction.
-
Reaction Initiation:
-
Set the reactor temperature to the desired value (e.g., 80-120 °C).
-
Set the back-pressure regulator to a pressure sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 5-10 bar).
-
Begin pumping solution A and solution B into the mixer at the desired flow rates to achieve the target residence time.
-
-
Steady State: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
Collection: Collect the output from the back-pressure regulator in a vessel containing crushed ice or a cold aqueous solution of sodium bicarbonate to quench the reaction and neutralize excess acid.
-
Work-up:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Data Presentation
Table 1: Proposed Continuous-Flow Chlorination Parameters (for optimization)
| Parameter | Proposed Value |
| Substrate Concentration (Solution A) | 0.1 - 0.5 M |
| Chlorinating Agent (Solution B) | Thionyl Chloride or POCl₃ |
| Stoichiometric Ratio (Chlorinating Agent : Substrate) | 2.0 - 5.0 |
| Flow Rate (Solution A) | 0.1 - 1.0 mL/min |
| Flow Rate (Solution B) | 0.1 - 1.0 mL/min |
| Reactor Temperature | 80 - 120 °C |
| Reactor Volume | 5 - 20 mL |
| Residence Time | 5 - 30 min |
| System Pressure | 5 - 10 bar |
| Expected Yield | > 80% (to be optimized) |
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: Proposed continuous-flow setup for the chlorination of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione.
References
- 1. BJOC - High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [beilstein-journals.org]
- 2. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 5. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6,7-tetrachloroquinoxaline synthesis. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective method for the synthesis of this compound is a two-step process. The first step involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as oxalic acid, to form 6,7-dichloroquinoxaline-2,3(1H,4H)-dione. The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound.
Q2: What are the critical parameters to control for a high yield in the cyclocondensation step?
A2: For the initial cyclocondensation reaction, temperature, reaction time, and the choice of acid catalyst are crucial. The reaction is often carried out in an acidic medium, such as a hydrochloric acid solution, to facilitate the condensation.[1] Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting materials.
Q3: Which chlorinating agents are most effective for the second step, and what are the typical reaction conditions?
A3: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used chlorinating agents for converting quinoxaline-2,3-diones to their corresponding 2,3-dichloro derivatives.[2][3] The reaction is typically performed at reflux temperature. The use of a catalyst, such as dimethylformamide (DMF), can sometimes accelerate the reaction when using thionyl chloride.[3]
Q4: How can I purify the final product, this compound?
A4: Purification of chlorinated quinoxalines can be achieved through recrystallization from a suitable solvent.[4] The choice of solvent is critical and may require some experimentation. For similar compounds, solvents like ethanol or mixtures of hexane and ethyl acetate have been used. Column chromatography using silica gel can also be an effective method for obtaining a highly pure product.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (Step 1) | Incomplete reaction | Increase the reaction time or temperature. Ensure adequate mixing of the reactants. |
| Suboptimal acidic conditions | Verify the concentration of the acid catalyst. For instance, using 4N HCl has been shown to be effective for similar reactions.[1] | |
| Impure starting materials | Ensure the purity of 4,5-dichloro-1,2-phenylenediamine and oxalic acid. Impurities can interfere with the condensation. | |
| Low yield of this compound (Step 2) | Inefficient chlorination | Increase the amount of chlorinating agent (e.g., POCl₃ or SOCl₂) or extend the reflux time. The addition of a catalytic amount of DMF may improve the reaction rate with SOCl₂.[3] |
| Degradation of the product | Avoid excessively high temperatures or prolonged reaction times, which could lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Loss of product during workup | After quenching the reaction with ice-cold water, ensure complete precipitation of the product before filtration.[2] Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. | |
| Formation of side products | Incomplete chlorination | This can result in a mixture of mono- and di-chlorinated products. Ensure a sufficient excess of the chlorinating agent and adequate reaction time. |
| Over-chlorination on the benzene ring | While less common for this specific substrate, harsh conditions could potentially lead to further chlorination. Use the mildest effective conditions. | |
| Difficulty in product purification | Co-precipitation of impurities | During recrystallization, if the product crystallizes too quickly, impurities can be trapped. Allow the solution to cool slowly. |
| Product is insoluble in common recrystallization solvents | A solvent screen is recommended to find a suitable solvent or solvent mixture for recrystallization. | |
| Product streaks on TLC plate | This may indicate the presence of very polar impurities or that the compound is acidic/basic. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione
-
To a round-bottom flask, add 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).
-
Add a suitable volume of 4N hydrochloric acid to the flask.[1]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 5 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with distilled water.
-
Dry the product in a vacuum oven to obtain 6,7-dichloroquinoxaline-2,3(1H,4H)-dione.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place the 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (1 equivalent) obtained from the previous step.
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).[2]
-
Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product to yield this compound.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on the Yield of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4N HCl | 80 | 3 | 75 |
| 2 | 4N HCl | 100 (reflux) | 3 | 85 |
| 3 | 4N HCl | 100 (reflux) | 5 | 94[1] |
| 4 | Acetic Acid | 100 | 5 | 68 |
Table 2: Illustrative Effect of Chlorinating Agent and Conditions on the Yield of this compound.
| Entry | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | None | 100 (reflux) | 3 | 92[2] |
| 2 | POCl₃ | None | 80 | 3 | 78 |
| 3 | SOCl₂ | None | 80 (reflux) | 4 | 75 |
| 4 | SOCl₂ | DMF (cat.) | 80 (reflux) | 2 | 90 |
Note: The yields presented in these tables are illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield.
References
Identifying and minimizing side reactions in 2,3,6,7-Tetrachloroquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6,7-tetrachloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and practical laboratory-scale synthesis of this compound involves a two-step process:
-
Condensation: The cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione.[1]
-
Chlorination: The subsequent chlorination of the dione intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.[2][3]
Q2: What are the critical parameters to control during the synthesis?
Successful synthesis of this compound with high yield and purity relies on careful control of several parameters:
-
Purity of Starting Materials: The purity of 4,5-dichloro-1,2-phenylenediamine is crucial as impurities can lead to side reactions and the formation of colored byproducts.
-
Reaction Temperature: Both the condensation and chlorination steps require precise temperature control to prevent the formation of side products and decomposition.
-
Moisture Control: The chlorination step using reagents like POCl₃ is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous conditions are recommended to prevent the decomposition of the chlorinating agent.[2]
-
Stoichiometry: The molar ratios of the reactants, especially the chlorinating agent, should be carefully controlled to ensure complete conversion and minimize over-chlorination.
Q3: How can I monitor the progress of the reactions?
The progress of both the condensation and chlorination reactions can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
| Issue | Potential Cause | Recommended Solution |
| Low yield in Condensation Step | Incomplete reaction between 4,5-dichloro-1,2-phenylenediamine and oxalic acid. | - Ensure adequate reaction time and temperature as specified in the protocol.- Verify the purity of the starting materials. |
| Side reactions due to impurities in the starting diamine. | - Purify the 4,5-dichloro-1,2-phenylenediamine by recrystallization before use. | |
| Low yield in Chlorination Step | Incomplete chlorination of the 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione intermediate. | - Increase the reaction time or temperature, while carefully monitoring for decomposition.- Ensure an appropriate excess of the chlorinating agent (e.g., POCl₃) is used. |
| Decomposition of the chlorinating agent due to moisture. | - Use freshly distilled or a new bottle of the chlorinating agent.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Product loss during work-up and purification. | - Optimize the extraction and washing procedures to minimize loss.- Select an appropriate solvent system for recrystallization to maximize recovery. |
Product Purity Issues
| Issue | Potential Cause | Recommended Solution |
| Colored Impurities in the Final Product | Formation of polymeric byproducts or colored impurities from the starting materials. | - Purify the starting 4,5-dichloro-1,2-phenylenediamine before the reaction.- During purification of the final product, consider treatment with activated charcoal during recrystallization. |
| Presence of Starting Material or Intermediate in the Final Product | Incomplete reaction in either the condensation or chlorination step. | - Monitor the reaction closely with TLC to ensure complete conversion before proceeding with the work-up.- Adjust reaction time, temperature, or stoichiometry as needed. |
| Formation of Over-chlorinated or Isomeric Byproducts | Harsh reaction conditions during the chlorination step. | - Carefully control the reaction temperature and the amount of chlorinating agent used.- Consider purification by column chromatography to separate the desired product from closely related impurities. |
Experimental Protocols
Step 1: Synthesis of 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione
This protocol is based on the general procedure for the synthesis of quinoxaline-2,3-diones.[1][4]
Materials:
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4,5-dichloro-1,2-phenylenediamine
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Oxalic acid dihydrate
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4N Hydrochloric acid
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Ethanol (Rectified spirit)
-
Distilled water
Procedure:
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In a round-bottom flask, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in ethanol.
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In a separate beaker, prepare a warm solution of 2 equivalents of oxalic acid dihydrate in ethanol.
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Slowly add the warm oxalic acid solution to the solution of the diamine.
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Add a few drops of 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Add water dropwise until a slight cloudiness persists to induce precipitation.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione.
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of quinoxalinones using phosphorus oxychloride.[2]
Materials:
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6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive fumes.
-
In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Slowly heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
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Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
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A precipitate will form. Collect the solid by vacuum filtration.
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Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents).
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages and logical flow of the synthesis and troubleshooting process.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for identifying and resolving common synthesis issues.
References
Technical Support Center: Purification of Crude 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of crude 2,3,6,7-tetrachloroquinoxaline. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. | Perform a thorough solvent screen with small amounts of the crude material. A good solvent will dissolve the compound when hot but show low solubility at room temperature or below.[1][2] |
| Excessive Solvent Used: Using too much solvent will keep the product dissolved even after cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Premature Crystallization: The product crystallizes in the funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration. |
| Incomplete Crystallization: The cooling process was too rapid, or the final temperature was not low enough. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4] |
Issue 2: Product is Oiling Out During Recrystallization
| Potential Cause | Recommended Solution |
| High Concentration of Impurities: A significant amount of impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals. | Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
| Solvent Boiling Point is Too High: The solvent's boiling point is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| Inappropriate Solvent Polarity: The solvent polarity may not be optimal for crystallization. | Experiment with a two-solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Eluent System: The solvent system is either too polar (high Rf value) or not polar enough (low Rf value). | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound. A common starting point for quinoxaline derivatives is a mixture of n-hexane and ethyl acetate.[4] |
| Column Overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. |
| Cracked or Unevenly Packed Column: Channels in the stationary phase lead to poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. |
| Sample Loaded in a Highly Polar Solvent: This can cause the initial band to be too diffuse. | Dissolve the crude sample in a minimal amount of the eluent or a less polar solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the exact synthetic route, common contaminants can include unreacted starting materials such as 4,5-dichloro-1,2-phenylenediamine and byproducts from the condensation reaction with oxalic acid or its derivatives. Incomplete chlorination of a dihydroxyquinoxaline precursor can also lead to partially chlorinated species.
Q2: Which purification technique is better for crude this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Column chromatography is highly effective for separating the target compound from a wide range of impurities, especially when the crude product is of low purity.[4]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure product to achieve high crystallinity and purity.[2] In many cases, a combination of both methods (column chromatography followed by recrystallization) will yield the best results.
Q3: What are some recommended solvents for the recrystallization of this compound?
A3: For polychlorinated aromatic compounds, solvents such as toluene, xylene, or chlorinated solvents like dichloromethane can be effective. A solvent system of ethanol/water or acetone/hexane might also be suitable.[5] A solvent screening is always the recommended first step to identify the optimal solvent or solvent pair for your specific crude material.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the separation. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the pure product.
Quantitative Data Summary
The following table provides a hypothetical comparison of the expected outcomes for the purification of crude this compound using different techniques. Actual results may vary depending on the initial purity of the crude material and the experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Single-Solvent Recrystallization | 90 | 98 | 75 - 85 | Effective for removing minor impurities. |
| Two-Solvent Recrystallization | 85 | 97 | 70 - 80 | Useful when a single suitable solvent cannot be found. |
| Column Chromatography | 70 | 95 | 60 - 75 | Ideal for separating multiple components from a complex mixture. |
| Column Chromatography followed by Recrystallization | 70 | >99 | 50 - 65 | The most effective method for achieving high purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at cold temperatures and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities (aim for an Rf of 0.2-0.4 for the product). A good starting point is a mixture of n-hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluent in fractions.
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC.
-
Isolation of Product: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Optimizing Suzuki coupling reaction conditions for 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of 2,3,6,7-tetrachloroquinoxaline.
Troubleshooting Guides
Difficulties in the Suzuki coupling of this compound often arise from the presence of multiple reactive sites, catalyst deactivation, or suboptimal reaction conditions. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Low Reaction Yield | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has degraded. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Unreactive Aryl Chloride: The C-Cl bond is strong, making oxidative addition the rate-limiting step. | 2. Employ a catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] | |
| 3. Boronic Acid Decomposition: Protodeboronation of the boronic acid can occur, especially at high temperatures or with prolonged reaction times. | 3. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using a more stable boronic ester, such as a pinacol ester. | |
| 4. Inappropriate Base or Solvent: The chosen base may not be strong enough or soluble enough to promote transmetalation effectively. | 4. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates.[2] Ensure the base is finely powdered. A mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water can improve the solubility of the base.[1] | |
| Formation of Multiple Products (Lack of Selectivity) | 1. Multiple Reactive Sites: this compound has four potential sites for coupling. | 1. To achieve mono-substitution, carefully control the stoichiometry of the boronic acid (use 1.0-1.2 equivalents). The 2- and 3-positions are generally more reactive than the 6- and 7-positions due to electronic effects.[2] Lowering the reaction temperature may also improve selectivity. |
| 2. Over-reaction: The initially formed product reacts further to give di-, tri-, or tetra-substituted products. | 2. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. For exhaustive substitution to obtain the tetra-arylated product, use a larger excess of the boronic acid (e.g., >4.5 equivalents) and a longer reaction time. | |
| Side Product Formation | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. | 1. Ensure the reaction is free of oxygen, which can promote homocoupling. Using a slight excess of the boronic acid, rather than a large excess, can also minimize this side reaction. |
| 2. Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom. | 2. This can be promoted by impurities in the reagents or solvent. Ensure all reagents and solvents are pure and anhydrous (where applicable). | |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst: The final product is contaminated with palladium, often appearing as a dark solid or oil. | 1. Filter the crude reaction mixture through a pad of celite. An aqueous workup with a solution of sodium sulfide can precipitate the palladium, which can then be filtered off. |
| 2. Boronic Acid Residues: Excess boronic acid and its byproducts can be difficult to remove. | 2. An aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove unreacted boronic acid. Purification by flash column chromatography is typically required. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is most suitable for the Suzuki coupling of this compound?
A1: Due to the presence of electron-deficient C-Cl bonds, catalyst systems employing bulky and electron-rich phosphine ligands are generally the most effective. Combinations such as palladium(II) acetate (Pd(OAc)₂) with ligands like SPhos or XPhos are excellent choices. For simpler systems or more reactive boronic acids, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[1][2]
Q2: How can I control the selectivity to obtain mono-, di-, tri-, or tetra-arylated products?
A2: Selectivity is primarily controlled by the stoichiometry of the reagents.
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Mono-arylation: Use a slight excess (1.2-1.3 equivalents) of the arylboronic acid. The reaction will preferentially occur at the more electron-deficient 2-position.[2]
-
Di-arylation: Use approximately 2.5 equivalents of the arylboronic acid. This will likely lead to substitution at the 2- and 3- or 2- and 6-positions.
-
Tetra-arylation: A significant excess of the boronic acid (>4.5 equivalents) and prolonged reaction times are necessary to achieve exhaustive substitution.
Q3: What is the optimal base and solvent for this reaction?
A3: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a reliable choice, particularly for less reactive systems.[2] Potassium carbonate (K₂CO₃) can also be used.[1] A common and effective solvent system is a mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water (e.g., a 4:1 or 5:1 ratio). The water aids in dissolving the inorganic base.[1]
Q4: What are the typical reaction temperatures and times?
A4: Suzuki couplings of aryl chlorides typically require elevated temperatures to facilitate the oxidative addition step. A temperature range of 90-120°C is common.[2][3] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst. It is crucial to monitor the reaction's progress by TLC or GC-MS to determine the optimal time to stop the reaction.
Q5: How can I confirm the identity and purity of my substituted quinoxaline products?
A5: The identity and purity of the products should be confirmed using a combination of analytical techniques. Mass spectrometry (MS) will confirm the molecular weight of the product, indicating the number of aryl groups that have been coupled. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information, confirming the substitution pattern on the quinoxaline core. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol is a starting point and may require optimization for specific arylboronic acids.
Reagents and Materials:
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This compound
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Arylboronic acid (1.3 equivalents)
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Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
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SPhos (4-10 mol%)
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Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
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Reaction: Stir the mixture at a pre-heated temperature of 100-110°C. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the starting material is consumed or the desired product is maximized, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated quinoxaline.
Quantitative Data
The following table summarizes representative conditions for the Suzuki coupling of chloroquinoxalines, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 75-90 (mono) | [1][2] |
| 2 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 12 | (di) | [2] |
| 3 | 2-Chloroquinoxaline deriv. | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~90 | [1] |
| 4 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 110 | 12 | High | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
Technical Support Center: Overcoming Solubility Challenges of 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 2,3,6,7-tetrachloroquinoxaline. The following information is designed to assist in developing effective strategies for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my assay. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous medium where it is poorly soluble. To address this, consider the following troubleshooting steps:
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Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (ideally ≤0.5%) in your final assay volume. This may require preparing a more concentrated initial stock solution in DMSO.
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Use a co-solvent system: A mixture of solvents can enhance solubility. For instance, a combination of DMSO with ethanol or polyethylene glycol (PEG) might maintain the compound's solubility upon aqueous dilution.
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Employ formulation strategies: Techniques such as complexation with cyclodextrins or creating a nanosuspension can significantly improve the apparent aqueous solubility of the compound.
Q3: Are there any chemical modification strategies to improve the solubility of quinoxaline derivatives?
A3: Yes, chemical modification can be a powerful strategy. For quinoxaline derivatives, introducing hydrophilic functional groups can increase aqueous solubility.[1] Common approaches include the introduction of amino groups or other salt-forming moieties that can be ionized at physiological pH to enhance their interaction with water.[1]
Q4: Which analytical techniques are suitable for quantifying this compound to determine its solubility?
A4: For quantifying aromatic compounds like this compound, High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method. Given the compound's aromatic nature, it should have a strong chromophore, making UV detection sensitive. As an alternative, UV-Vis spectrophotometry can also be used to determine concentration after creating a calibration curve, provided there are no interfering substances in the solvent. For more complex matrices or lower detection limits, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable, more sensitive technique.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
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Problem: this compound does not fully dissolve in the chosen organic solvent even at moderate concentrations.
-
Troubleshooting Steps:
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Select an appropriate solvent: Test solubility in a range of polar aprotic solvents such as DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).
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Apply gentle heating: Warm the solution in a water bath (e.g., 30-40°C) to aid dissolution. Be cautious and ensure the compound is thermally stable at the applied temperature.
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Use sonication: A bath sonicator can provide mechanical energy to break down solid aggregates and facilitate dissolution.
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Consider a co-solvent system: A mixture of solvents may have a synergistic effect on solubility.
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Issue 2: Inconsistent Results in Biological Assays
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Problem: Variability in experimental results is observed, potentially due to inconsistent compound concentration.
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Troubleshooting Steps:
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Ensure complete dissolution of the stock solution: Visually inspect your stock solution for any particulate matter before use. If necessary, filter the stock solution through a syringe filter compatible with the solvent.
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Prevent precipitation in the assay: Follow the recommendations in FAQ Q2 to avoid precipitation upon dilution into aqueous media.
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Verify compound stability: Assess the stability of this compound in your chosen solvent and assay medium over the time course of your experiment.
-
Data Presentation
Due to the lack of publicly available experimental data, a quantitative solubility table cannot be provided. It is highly recommended to experimentally determine the solubility of this compound in your specific solvent systems using the protocols outlined below.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Relative Solubility |
| Aqueous Buffers | Water, PBS | Very Low |
| Polar Aprotic Solvents | DMSO, DMF | Moderate to High |
| Alcohols | Ethanol, Methanol | Low to Moderate |
| Non-polar Organic Solvents | Hexane, Toluene | Low |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
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Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter that is compatible with the solvent to remove any undissolved particles.
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Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
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Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
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Calculate the solubility in units such as mg/mL or µM.
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Protocol 2: Solubility Enhancement using Co-solvents
Methodology:
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Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol, PEG 400).
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Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
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Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the Shake-Flask Method described in Protocol 1.
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Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for your application.
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic compounds.
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Phase Solubility Study:
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Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
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Determine the solubility of this compound in each cyclodextrin solution using the Shake-Flask Method.
-
-
Preparation of the Inclusion Complex (Kneading Method):
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Create a paste of HP-β-CD with a small amount of water.
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Gradually add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).
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Dry the resulting mixture (e.g., in a vacuum oven) and pass it through a sieve.
-
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Evaluation: Determine the dissolution rate and apparent solubility of the prepared inclusion complex in your aqueous medium.
Visualizations
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Caption: Logical workflow for selecting a solubility enhancement strategy.
References
Preventing thermal decomposition of 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the thermal decomposition of 2,3,6,7-Tetrachloroquinoxaline during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing thermal degradation.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| TCQ-T-01 | I observed a color change (e.g., darkening, yellowing to brown) in my solid this compound upon heating. | This may indicate the onset of thermal decomposition. Even if below the full decomposition temperature, localized heating or prolonged exposure to elevated temperatures can initiate degradation. | 1. Immediately reduce the temperature. 2. If possible, conduct the reaction at a lower temperature for a longer duration. 3. Ensure uniform heating of the sample using a suitable heating mantle or oil bath with good stirring. 4. Consider using a lower boiling point solvent if applicable to the experimental protocol. |
| TCQ-T-02 | My reaction is giving unexpected byproducts, or the yield of my desired product is lower than expected when using this compound at elevated temperatures. | The reactant may be decomposing under the reaction conditions, leading to the formation of reactive intermediates that can result in side reactions. | 1. Analyze the byproduct profile using techniques like GC-MS or LC-MS to identify potential decomposition products. 2. Lower the reaction temperature. 3. Reduce the reaction time. 4. If the reaction is conducted in the presence of a base, consider using a milder base. 5. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at high temperatures. |
| TCQ-T-03 | I noticed a change in the physical appearance of my this compound during storage (e.g., clumping, discoloration). | Improper storage conditions, such as exposure to heat, light, or moisture, can lead to slow decomposition over time. The recommended storage temperature is 2-8°C.[1] | 1. Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] 2. Protect the compound from light by using an amber-colored vial or storing it in a dark place. 3. Store in a desiccator to protect from moisture. |
| TCQ-T-04 | During a melting point determination, the sample decomposed before melting or showed a very broad melting range. | The compound may be impure or may be decomposing at or near its melting point. The reported melting point is 174-176 °C.[1] | 1. Use a fresh, properly stored sample. 2. Use a rapid heating rate during melting point determination to minimize the time the sample spends at high temperatures. 3. If decomposition is suspected, note the decomposition temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the decomposition temperature of this compound?
Q2: What are the likely decomposition products of this compound?
Thermal decomposition of chlorinated heterocyclic compounds can lead to the release of irritating and toxic gases.[4] For this compound, potential decomposition products could include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[4]
Q3: How should I handle this compound in my experiments to avoid thermal decomposition?
-
Temperature Control: Whenever possible, run reactions at the lowest effective temperature. Use precise temperature control equipment and ensure uniform heating.
-
Inert Atmosphere: For reactions at elevated temperatures, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Minimize Heating Time: Plan your experiments to minimize the time the compound is exposed to high temperatures.
-
Proper Storage: Always store the compound at the recommended 2-8°C in a tightly sealed, light-resistant container.[1]
Q4: Are there any incompatible materials I should be aware of when heating this compound?
Avoid heating in the presence of strong oxidizing agents, as this can lower the decomposition temperature and lead to a more vigorous, potentially hazardous reaction.
Experimental Protocols
While specific experimental protocols focused on preventing the thermal decomposition of this compound are not widely published, the following general protocol for handling a heat-sensitive compound in a chemical reaction provides a framework for good laboratory practice.
Protocol: General Procedure for a Reaction with a Temperature-Sensitive Compound
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Assemble the reaction apparatus, including a condenser if refluxing, and ensure all joints are properly sealed.
-
Set up a temperature-controlled heating source (e.g., an oil bath with a thermocouple and PID controller).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
-
Reaction Setup:
-
Dissolve the other reactants in the appropriate solvent and bring the solution to the desired reaction temperature.
-
In a separate flask, dissolve the this compound in a minimal amount of the reaction solvent.
-
Slowly add the this compound solution to the reaction mixture via a dropping funnel or syringe pump over a period of time to avoid localized overheating.
-
-
Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Visually inspect the reaction mixture for any signs of decomposition, such as a significant color change.
-
Maintain a constant and uniform temperature throughout the reaction.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.
-
Follow standard procedures for extraction, washing, and drying of the product.
-
-
Purification:
-
If purification by chromatography is required, perform it at room temperature.
-
If recrystallization is necessary, use a minimal amount of a suitable solvent and avoid prolonged heating. Cool the solution slowly to obtain pure crystals.
-
Data Presentation
The following table summarizes the thermal properties of this compound and related compounds to provide a comparative overview of their thermal stability.
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Notes |
| This compound | 174-176[1] | 319.8 ± 37.0 (Predicted)[1] | Not explicitly reported, but expected to be >250°C. | Storage at 2-8°C is recommended.[1] |
| Quinoxaline-based Polyamides | N/A | N/A | >400[2] | Polymers containing the quinoxaline core show high thermal stability. |
| Chlorine-substituted Heterocyclic Anticancer Drug Candidates | N/A | N/A | >250 (Inert atmosphere) >260 (Oxidizing atmosphere)[4] | The presence of chlorine substituents can enhance thermal stability.[4] |
Visualizations
Caption: A logical workflow for troubleshooting thermal stability issues.
Caption: A workflow for experiments with heat-sensitive reagents.
References
Addressing regioselectivity challenges in functionalizing 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2,3,6,7-tetrachloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the chlorine atoms on this compound?
A1: The chlorine atoms at the 2- and 3-positions are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than those at the 6- and 7-positions. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring, which activates the C2 and C3 positions for nucleophilic attack. The chloro groups on the benzene ring are less activated.
Q2: Can I achieve selective mono-functionalization of this compound?
A2: Yes, selective mono-functionalization is achievable by carefully controlling the reaction conditions. Typically, using one equivalent of the nucleophile at a low temperature will favor mono-substitution at either the C2 or C3 position. Due to the electronic environment, the initial substitution will occur on the pyrazine ring.
Q3: How can I achieve selective di-substitution at the 2,3-positions?
A3: To achieve di-substitution at the 2,3-positions, you can employ a stepwise approach. First, perform a mono-substitution under controlled conditions. The introduction of the first substituent will modulate the reactivity of the remaining chlorine atoms. Subsequently, a second, often more forcing, reaction condition can be used to introduce a second nucleophile at the remaining position on the pyrazine ring. Alternatively, using a slight excess of the nucleophile (around 2.2 equivalents) and a higher reaction temperature can drive the reaction towards 2,3-disubstitution.
Q4: Is it possible to functionalize the C6 and C7 positions?
A4: Functionalization at the C6 and C7 positions is more challenging due to their lower reactivity. It typically requires more forcing reaction conditions, such as higher temperatures and stronger bases or the use of transition metal catalysis (e.g., Palladium-catalyzed cross-coupling reactions). Often, the C2 and C3 positions need to be either already substituted or the reaction conditions chosen to favor the less reactive sites, which can be difficult to achieve. A strategy of deactivating the more reactive C2/C3 positions may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Problem: I am getting a very low yield of my target functionalized quinoxaline.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and/or temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. |
| Suboptimal Reaction Conditions | - Solvent: The choice of solvent can significantly impact the reaction. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are often effective. For cross-coupling reactions, solvents like dioxane, toluene, or THF are common. - Base: The strength and type of base are crucial. For SNAr with amines or thiols, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. For palladium-catalyzed reactions, stronger bases like NaOt-Bu or K₃PO₄ may be required. |
| Catalyst Inactivity (for cross-coupling) | - Ensure the use of a fresh, high-purity catalyst and ligand. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation. - Consider a different palladium precursor or ligand that is more suitable for your specific transformation. |
Issue 2: Formation of a Mixture of Regioisomers
Problem: I am obtaining a mixture of products substituted at different positions (e.g., a mix of 2-substituted and 6-substituted isomers).
| Potential Cause | Recommended Solution |
| Reaction Conditions are too Forcing | - High temperatures can sometimes overcome the inherent regioselectivity. Try running the reaction at a lower temperature for a longer duration to favor substitution at the more reactive C2/C3 positions. |
| Incorrect Stoichiometry | - For mono-substitution, ensure you are using no more than one equivalent of the nucleophile. An excess of the nucleophile can lead to multiple substitutions. |
| Catalyst/Ligand System (for cross-coupling) | - The choice of ligand in palladium-catalyzed reactions can influence regioselectivity. For instance, in similar heterocyclic systems, monodentate ligands have been shown to favor one position, while bidentate ligands favor another.[1] Experiment with different phosphine ligands (e.g., PPh₃, XPhos, SPhos) to optimize for the desired regioisomer. |
Issue 3: Multiple Substitutions When Mono-substitution is Desired
Problem: I am trying to synthesize a mono-substituted product, but I am getting significant amounts of di- and tri-substituted byproducts.
| Potential Cause | Recommended Solution |
| Excess Nucleophile | - Carefully control the stoichiometry. Use 1.0 equivalent or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the nucleophile. |
| High Reaction Temperature or Long Reaction Time | - Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory degree. |
| High Reactivity of the Mono-substituted Product | - Once the first nucleophile is added, the product may be more reactive towards further substitution than the starting material. If this is the case, consider a protecting group strategy or a different synthetic route. |
Experimental Protocols
Protocol 1: Regioselective Mono-amination at the C2 Position (SNAr)
This protocol describes a general procedure for the selective mono-amination of this compound at the C2 position.
Materials:
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This compound
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Primary or secondary amine (1.0 equivalent)
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Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
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Add DMF to dissolve the starting material.
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Under stirring, slowly add the amine (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 50-60 °C.
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Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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The solid product will precipitate. Collect the solid by vacuum filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
| Nucleophile | Typical Conditions | Approximate Yield (%) |
| Aniline | DMF, K₂CO₃, 60 °C, 6h | 85-95 |
| Morpholine | DMF, K₂CO₃, 50 °C, 4h | 90-98 |
| Benzylamine | DMF, K₂CO₃, 60 °C, 5h | 88-96 |
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol provides a general method for the selective C-C bond formation at the C2 position of this compound.
Materials:
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This compound
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Arylboronic acid (1.1 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Potassium carbonate (K₂CO₃, 3.0 equivalents)
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1,4-Dioxane and Water (4:1 mixture)
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Schlenk tube or similar reaction vessel
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Inert atmosphere setup (Argon or Nitrogen)
Procedure:
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To a Schlenk tube, add this compound, arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst under a stream of inert gas.
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Add the degassed dioxane/water solvent mixture.
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Seal the tube and heat the reaction mixture to 90 °C.
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Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-80 |
Visualizations
Caption: Logical workflow for the stepwise functionalization of this compound.
References
Technical Support Center: Synthesis of 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,6,7-tetrachloroquinoxaline. The content is tailored for researchers, scientists, and drug development professionals to address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and logical synthetic approach is a two-step process. The first step involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid to form 6,7-dichloroquinoxaline-2,3-dione. The second step is the chlorination of this intermediate, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound.
Q2: What are the most critical safety precautions to consider during this synthesis?
Working with chlorinating agents such as phosphorus oxychloride and thionyl chloride requires strict safety measures. These reagents are highly corrosive, toxic, and react violently with water, releasing hazardous gases. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of both the condensation and chlorination reactions. By spotting the reaction mixture alongside the starting materials and standards (if available), you can observe the consumption of reactants and the formation of the product.
Q4: What are the expected challenges in purifying the final product?
Purification of this compound can be challenging due to its likely low solubility in common organic solvents and the potential presence of chlorinated byproducts. Common purification techniques include recrystallization from a high-boiling point solvent or column chromatography on silica gel.[1] The choice of solvent for recrystallization is critical and may require preliminary solubility tests.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 6,7-Dichloroquinoxaline-2,3-dione (Step 1)
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Question: My cyclocondensation reaction of 4,5-dichloro-1,2-phenylenediamine and oxalic acid is resulting in a very low yield. What are the potential causes and how can I optimize the reaction?
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Answer: Low yields in this step can arise from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction mixture is heated at a sufficient temperature and for an adequate duration. Typical conditions for similar reactions involve refluxing for 2-3 hours.[2]
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Purity of Starting Materials: Impurities in the 4,5-dichloro-1,2-phenylenediamine or oxalic acid can interfere with the reaction. Ensure high-purity reagents are used.
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Suboptimal Reaction Conditions: The reaction is typically carried out in an acidic aqueous medium, such as dilute hydrochloric acid. The concentration of the acid can be a critical parameter to optimize.
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Product Precipitation: The product, 6,7-dichloroquinoxaline-2,3-dione, is often a precipitate. Ensure complete precipitation by cooling the reaction mixture sufficiently before filtration.
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Problem 2: Incomplete Chlorination of 6,7-Dichloroquinoxaline-2,3-dione (Step 2)
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Question: The chlorination of 6,7-dichloroquinoxaline-2,3-dione is not proceeding to completion, and I am isolating a mixture of products. How can I drive the reaction to completion?
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Answer: Incomplete chlorination is a common issue. Here are some troubleshooting steps:
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Excess Chlorinating Agent: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂) is used. The stoichiometry of the reaction requires at least two equivalents, but a larger excess is often necessary to drive the reaction to completion.
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Reaction Temperature and Time: The reaction temperature may be too low, or the reaction time too short. These reactions often require heating to reflux for several hours. For the synthesis of 2,3-dichloroquinoxaline, heating at 40°C for 6 hours with thionyl chloride has been reported.[1]
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Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the chlorination reaction, particularly when using thionyl chloride.[1]
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Moisture Contamination: Chlorinating agents react vigorously with water. Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions.
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Problem 3: Difficulty in Purifying the Final Product, this compound
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Question: I am struggling to purify the crude this compound. What purification strategies can I employ?
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Answer: Purifying highly chlorinated compounds can be challenging. Consider the following approaches:
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Recrystallization: This is a common technique for purifying solid compounds.[1] Due to the expected low solubility, you may need to use high-boiling point solvents such as toluene, xylene, or dimethylformamide. It is advisable to perform small-scale solubility tests to identify a suitable solvent system.
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Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) may be required. Monitoring the fractions by TLC is crucial to isolate the pure product.
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Washing: Thoroughly washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.
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Data Presentation
Table 1: Representative Data for Quinoxaline-2,3-dione Synthesis
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 4,5-dimethyl-1,2-phenylenediamine | Oxalic acid | Water/HCl | 2-3 | 85-95 | >95 |
| o-phenylenediamine | Oxalic acid | Ethanol | 0.5 | 90-98 | >97 |
| 4,5-dichloro-1,2-phenylenediamine (Hypothetical) | Oxalic acid | Water/HCl | 3-4 | 80-90 | >95 |
Note: Data for 4,5-dichloro-1,2-phenylenediamine is hypothetical and based on typical yields for similar reactions.[2][3]
Table 2: Hypothetical Optimization of Chlorination of 6,7-Dichloroquinoxaline-2,3-dione
| Chlorinating Agent | Equivalents | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| POCl₃ | 3 | None | 110 | 4 | 75 |
| POCl₃ | 5 | None | 110 | 8 | 95 |
| SOCl₂ | 3 | DMF | 80 | 6 | 80 |
| SOCl₂ | 5 | DMF | 80 | 10 | >98 |
Note: This data is hypothetical and for illustrative purposes to guide optimization.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dichloroquinoxaline-2,3-dione
This protocol is based on established methods for the synthesis of similar quinoxaline-2,3-diones.
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Materials:
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4,5-dichloro-1,2-phenylenediamine
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Oxalic acid dihydrate
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2 M Hydrochloric acid
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Deionized water
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Ethanol
-
-
Procedure:
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In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 eq.) in 2 M hydrochloric acid.
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Add a solution of oxalic acid dihydrate (1.1 eq.) in deionized water to the flask.
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Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours with stirring.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to induce precipitation.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol.
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Dry the product in a vacuum oven.
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Protocol 2: Synthesis of this compound
This protocol is a hypothetical procedure based on known chlorination reactions of quinoxaline-2,3-diones.
-
Materials:
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6,7-dichloroquinoxaline-2,3-dione
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Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)
-
-
Procedure:
-
Caution: This reaction must be performed in a well-ventilated fume hood.
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 6,7-dichloroquinoxaline-2,3-dione (1 eq.) and phosphorus oxychloride (5 eq.).
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If using thionyl chloride, add a catalytic amount of DMF.
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Heat the reaction mixture to reflux for 8-10 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorinating agent.
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The solid product will precipitate. Collect the precipitate by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Dry the crude product thoroughly.
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Purify the crude product by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2,3,6,7-tetrachloroquinoxaline. The following information is designed to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or failing completely?
A1: Several factors can contribute to low or no conversion in cross-coupling reactions with polychlorinated heterocycles like this compound. The most common culprits include:
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Catalyst Deactivation: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation. This is a common issue with nitrogen-containing heterocycles.[1][2]
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Insufficient Catalyst Activity: The carbon-chlorine bonds in this compound are relatively strong. The chosen palladium catalyst and ligand system may not be active enough to facilitate the oxidative addition step efficiently.[3]
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Poor Solubility: The starting material or catalyst complex may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
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Impurities: Trace impurities in reagents or solvents can act as catalyst poisons. For instance, sulfur compounds are known to poison palladium catalysts.[4] Water and oxygen can also lead to ligand degradation and the formation of inactive palladium species.[5]
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Incorrect Reaction Conditions: Suboptimal temperature, base, or solvent can significantly hinder the reaction.
Q2: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?
A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[4] Its formation indicates catalyst decomposition. While some formation of palladium black can be tolerated, excessive precipitation early in the reaction is a sign of catalyst instability.
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to stabilize the palladium center and prevent aggregation.[6]
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Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can promote the formation of palladium black.
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Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
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Q3: How can I control the regioselectivity of the cross-coupling reaction on this compound?
A3: Achieving regioselective cross-coupling on a polychlorinated substrate like this compound can be challenging. The relative reactivity of the chlorine atoms is influenced by electronic and steric factors. For related polychlorinated heterocycles, the most electrophilic positions tend to react first.[7][8]
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Strategies for Regiocontrol:
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Reaction Conditions: Carefully controlling the stoichiometry of the coupling partner (e.g., using one equivalent for monosubstitution) and reaction time can favor reaction at the most active site.
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Catalyst/Ligand System: The choice of catalyst and ligand can influence which C-Cl bond undergoes oxidative addition first.[6]
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Protecting Groups: In some cases, it may be necessary to employ a protecting group strategy to temporarily block more reactive sites, allowing for substitution at a less reactive position.[7][8]
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Troubleshooting Guides
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Quinoxaline Nitrogen | - Use bulky, electron-rich phosphine ligands to shield the palladium center. - Consider using a higher catalyst loading. - Employ a two-phase solvent system which may reduce the concentration of the substrate in the catalyst-containing phase. |
| Inactive Catalyst System | - Switch to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). - Screen different phosphine ligands to find one that promotes oxidative addition.[6] - Ensure the precatalyst is properly activated to Pd(0) in situ. |
| Side Reactions (e.g., Homocoupling) | - Ensure rigorous exclusion of oxygen. - Use a pre-formed active catalyst to avoid side reactions during the reduction of a Pd(II) precatalyst. - Optimize the stoichiometry of the boronic acid/ester to minimize homocoupling. |
| Poor Reagent Quality | - Use freshly distilled and degassed solvents. - Purify the this compound starting material. - Use high-purity boronic acids/esters or organotin reagents. |
Issue 2: Incomplete Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation Over Time | - Add the catalyst in portions throughout the reaction. - Lower the reaction temperature to improve catalyst stability, though this may require longer reaction times. |
| Insufficient Base Strength or Solubility | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. - For Suzuki reactions, consider adding water to the solvent system to aid in the dissolution of the base. |
| Product Inhibition | - If the product is suspected of inhibiting the catalyst, try to run the reaction at a lower concentration. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Stille cross-coupling reactions that can be adapted for this compound. Note: These are starting points and may require optimization.
Suzuki-Miyaura Coupling (Monosubstitution - General Protocol)
| Parameter | Recommendation |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2-5 mol%), Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) |
| Solvent | Toluene/H₂O (e.g., 4:1) or 1,4-Dioxane/H₂O (e.g., 4:1) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
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To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas three times.
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In a separate vial, dissolve the palladium precatalyst and ligand in the organic solvent and briefly sparge with inert gas.
-
Add the catalyst solution and the degassed water to the Schlenk flask via syringe.
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Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling (Monosubstitution - General Protocol)
| Parameter | Recommendation |
| Reactants | This compound (1.0 equiv.), Organostannane (1.1 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) |
| Solvent | Anhydrous and degassed Toluene or 1,4-Dioxane |
| Additives | (Optional) Cu(I) iodide (10 mol%) can sometimes accelerate the reaction. |
| Temperature | 90-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the organostannane via syringe.
-
Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Potential pathways for palladium catalyst deactivation during the reaction.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Insoluble Polymers Derived from 2,3,6,7-Tetrachloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of insoluble polymers synthesized from 2,3,6,7-tetrachloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: Why are polymers derived from this compound often insoluble?
A1: The insolubility typically arises from strong intermolecular π-π stacking interactions between the planar, electron-deficient quinoxaline rings and a high degree of structural rigidity in the polymer backbone.[1] If the synthesis results in cross-linking, this will also contribute significantly to the insolubility.[2]
Q2: What are the primary characterization techniques for these insoluble polymers?
A2: Due to their insolubility, characterization relies heavily on solid-state analytical techniques. The most crucial methods include Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM).[3][4] These techniques provide information on chemical structure, thermal stability, crystallinity, and morphology, respectively.
Q3: Can I determine the molecular weight of my insoluble polymer?
A3: Determining the exact molecular weight of insoluble polymers is challenging with standard methods like Gel Permeation Chromatography (GPC), which require the sample to be fully dissolved.[5] While not a direct measurement of molecular weight, high thermal stability observed in TGA can suggest a high degree of polymerization.[6][7]
Q4: What kind of information does X-ray Diffraction (XRD) provide for these materials?
A4: XRD is used to analyze the solid-state structure of the polymer. It can distinguish between amorphous and semi-crystalline materials.[8][9] For semi-crystalline polymers, XRD patterns show sharp peaks superimposed on a broad amorphous halo, which can be used to determine the degree of crystallinity and identify the crystalline phases.[8][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental characterization of insoluble this compound-based polymers.
Issue 1: Poor Signal Quality in FT-IR Spectrum
-
Q: I am getting a noisy or weak FT-IR spectrum using the Attenuated Total Reflectance (ATR) method. What could be the cause?
-
A: Possible Cause 1: Poor Sample Contact. Insoluble polymers are often hard, rigid materials. Insufficient pressure between the sample and the ATR crystal will result in a weak, low-quality spectrum.
-
A: Solution 1: Ensure that maximum pressure is applied using the pressure clamp of the ATR accessory to achieve intimate contact between the sample and the crystal.[11] If the sample is an irregular shape, try to use a flat portion for analysis.
-
A: Possible Cause 2: Unsuitable Sample Form. A rough powder may trap air and reduce the effective contact area.
-
A: Solution 2: If possible, press the powder into a flat pellet before analysis. Alternatively, if the polymer is processable at high temperatures, a thin film could be hot-pressed.
-
Issue 2: Interpreting TGA Results
-
Q: My TGA curve shows an initial mass loss at a low temperature (~100°C) before the main decomposition. Is this a sign of instability?
-
A: Not necessarily. This initial weight loss is commonly due to the evaporation of trapped solvent (from synthesis) or absorbed moisture.[7] The thermal stability of the polymer should be evaluated based on the onset temperature of the major decomposition step at higher temperatures.
-
-
Q: The decomposition of my polymer occurs over a very broad temperature range. What does this signify?
-
A: A broad decomposition range can indicate complex, multi-step degradation processes. It may also suggest sample inhomogeneity or the presence of different polymer chain lengths or structures.
-
Issue 3: No Sharp Peaks in XRD Pattern
-
Q: My XRD pattern only shows a broad hump (amorphous halo) and no distinct, sharp peaks. What does this mean?
-
Q: Can I still get useful information from an amorphous XRD pattern?
-
A: Yes. The position of the broad halo can give an indication of the average distance between polymer chains. Changes in the shape or position of the amorphous scattering can be used to study the degree of short-range order.[12]
-
Issue 4: Sample Charging During SEM Imaging
-
Q: My polymer sample is causing image distortion and glowing edges in the SEM. How can I fix this?
-
A: Possible Cause: Poor Conductivity. Most polymers are non-conductive, leading to a build-up of electrons from the electron beam on the sample surface, an effect known as "charging".[13]
-
A: Solution: The sample must be coated with a thin layer of a conductive material, such as gold, palladium, or carbon, using a sputter coater.[14] This conductive layer dissipates the charge to the sample holder.
-
Experimental Workflows & Logic
The following diagrams illustrate the standard characterization workflow and a troubleshooting decision process.
Caption: Standard experimental workflow for insoluble polymer characterization.
Caption: Troubleshooting logic for common SEM imaging issues.
Quantitative Data Summary
The following tables present typical (example) data obtained from the characterization of an insoluble quinoxaline-based polymer.
Table 1: Thermal Properties via Thermogravimetric Analysis (TGA) Performed under a nitrogen atmosphere with a heating rate of 10°C/min.[15]
| Parameter | Value | Description |
| Td-5% (°C) | 415 | Temperature at which 5% mass loss occurs, indicating the onset of decomposition.[7] |
| Td-max (°C) | 460 | Temperature of the maximum rate of decomposition. |
| Char Yield (%) at 700°C | 55 | Percentage of material remaining at 700°C, indicating thermal robustness. |
Table 2: Structural Properties via X-Ray Diffraction (XRD)
| Parameter | Value | Description |
| Crystalline Nature | Amorphous | The absence of sharp peaks indicates a lack of long-range molecular order.[8] |
| 2θ Position of Halo (°) | 22.5 | The position of the broad amorphous halo. |
| d-spacing (Å) | 3.95 | Calculated from the halo position via Bragg's Law, representing an average inter-chain distance.[8] |
Detailed Experimental Protocols
Protocol 1: Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Instrument: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the insoluble polymer powder or a solid piece directly onto the diamond ATR crystal.
-
Analysis: Apply high pressure using the accessory's clamp to ensure firm and uniform contact between the sample and the crystal.[11]
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be used to identify characteristic functional groups.[16]
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Experimental Conditions: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C or 20°C per minute.[7]
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is used to determine the decomposition temperatures and char yield.
Protocol 3: Powder X-ray Diffraction (PXRD)
-
Instrument: A powder X-ray diffractometer, typically with a Cu Kα radiation source (λ = 1.54 Å).
-
Sample Preparation: Finely grind the insoluble polymer into a homogeneous powder. Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's rim.
-
Data Acquisition: Scan the sample over a 2θ range (e.g., 5° to 50°) with a step size of 0.02° and a set scan speed.
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the presence of sharp peaks (indicating crystallinity) or a broad halo (indicating an amorphous structure).[10][17]
Protocol 4: Scanning Electron Microscopy (SEM)
-
Instrument: A scanning electron microscope.
-
Sample Preparation: Mount a small amount of the polymer powder or a small fragment onto an aluminum SEM stub using double-sided carbon tape.
-
Conductive Coating: Since polymers are generally non-conductive, the mounted sample must be sputter-coated with a thin (5-10 nm) layer of a conductive metal like gold or gold-palladium to prevent sample charging.[13]
-
Imaging: Introduce the coated sample into the SEM vacuum chamber.
-
Data Acquisition: Use a focused beam of electrons to scan the sample surface.[4] Adjust the accelerating voltage (e.g., 5-15 kV), working distance, and magnification to obtain clear images of the polymer's surface topography and morphology.[13] If the SEM is equipped with an Energy-Dispersive X-ray (EDX) detector, elemental analysis can also be performed.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. GPC of hardly soluble polymer - Chromatography Forum [chromforum.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. icdd.com [icdd.com]
- 10. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 11. piketech.com [piketech.com]
- 12. Analysis of X-Ray Diffraction Scans of Poorly Crystallized Semrcrystallkve Polymers | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Scanning Electron Microscopy - Corrosion Analysis Specialist [houstonem.com]
- 15. setaramsolutions.com [setaramsolutions.com]
- 16. FTIR Analysis of Polymers (ATR, Microscope) | iPolytech UK [ipolytech.co.uk]
- 17. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to 2,3,6,7-Tetrachloroquinoxaline and Other Chlorinated Quinoxalines for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 2,3,6,7-tetrachloroquinoxaline and other chlorinated quinoxaline derivatives. While specific experimental biological data for this compound is limited in publicly available literature, this document provides a comparison based on available data for structurally related compounds, alongside detailed experimental protocols and an exploration of relevant signaling pathways.
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of chlorine substituents onto the quinoxaline ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide focuses on comparing this compound with other chlorinated analogues to inform further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 25983-14-6 | [1] |
| Molecular Formula | C₈H₂Cl₄N₂ | [1] |
| Molecular Weight | 267.93 g/mol | [1] |
| Melting Point | 174-176 °C | [1] |
| Appearance | Tan powder | [2] |
| Boiling Point | 319.8 °C at 760 mmHg | [2] |
| Density | 1.697 g/cm³ | [2] |
Comparative Analysis of Biological Activity
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected chlorinated quinoxaline derivatives against various human cancer cell lines. A lower IC₅₀ value indicates higher cytotoxic potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Chloro-2,3-diphenylquinoxaline | F2408 (Normal Fibroblast) | > 0.20 | [3] |
| 5RP7 (H-ras active cancer cell) | > 0.20 | [3] | |
| 6,7-Dichloro-2,3-diphenylquinoxaline | F2408 (Normal Fibroblast) | 0.09 | [3] |
| 5RP7 (H-ras active cancer cell) | 0.11 | [3] | |
| 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline | F2408 (Normal Fibroblast) | > 0.20 | [3] |
| 5RP7 (H-ras active cancer cell) | > 0.20 | [3] | |
| 6,7-Dichloro-2,3-bis(4-methoxyphenyl)quinoxaline | F2408 (Normal Fibroblast) | 0.05 | [3] |
| 5RP7 (H-ras active cancer cell) | 0.08 | [3] | |
| 6-Chloro-2,3-bis(4-hydroxyphenyl)quinoxaline | F2408 (Normal Fibroblast) | 0.03 | [3] |
| 5RP7 (H-ras active cancer cell) | 0.04 | [3] | |
| 6,7-Dichloro-2,3-bis(4-hydroxyphenyl)quinoxaline | F2408 (Normal Fibroblast) | 0.04 | [3] |
| 5RP7 (H-ras active cancer cell) | 0.05 | [3] |
From the available data, it is evident that dichlorinated quinoxalines, such as 6,7-dichloro-2,3-diphenylquinoxaline, exhibit significant cytotoxicity. The presence of hydroxyl groups on the phenyl substituents, as in 6-chloro-2,3-bis(4-hydroxyphenyl)quinoxaline, also appears to enhance cytotoxic activity. While no direct data exists for this compound, its polychlorinated nature suggests it may also possess potent biological activity, warranting further investigation.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of chlorinated quinoxalines are crucial for reproducible research.
Synthesis of Chlorinated Quinoxalines
The general and widely used method for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4] For chlorinated quinoxalines, the corresponding chlorinated o-phenylenediamine is used as the starting material.
General Procedure for Synthesis:
-
Dissolve the appropriately substituted o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol.
Synthesis of 2,3-Dichloroquinoxaline:
2,3-Dichloroquinoxaline is a key intermediate for the synthesis of various quinoxaline derivatives through nucleophilic aromatic substitution reactions.[5] It can be prepared from quinoxaline-2,3-dione.
-
Preparation of Quinoxaline-2,3-dione: This can be synthesized by the condensation of o-phenylenediamine with oxalic acid.[6]
-
Chlorination: Quinoxaline-2,3-dione is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline.[7]
Biological Evaluation Protocols
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives for 48-72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[8]
-
Antimicrobial Assay (Agar Disc/Well Diffusion Method):
This method is used for the preliminary screening of antimicrobial activity.[9]
-
Procedure:
-
Inoculation: A standardized microbial suspension is spread over the surface of a sterile agar plate.[9]
-
Disc/Well Application: Sterile filter paper discs impregnated with the test compound or a specific volume of the compound solution are placed on the agar surface or in wells created in the agar.[9]
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.[9]
-
Measurement: The diameter of the zone of inhibition around the disc/well is measured in millimeters.[9]
-
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Some quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR, thereby blocking downstream signaling that promotes cancer cell growth and survival.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chlorinated quinoxalines.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling route that regulates cell growth and differentiation. Quinoxaline derivatives have been shown to inhibit components of this pathway, leading to anti-inflammatory and anticancer effects.
Caption: Inhibition of the MAPK/ERK signaling pathway by chlorinated quinoxalines.
Conclusion
Chlorinated quinoxalines represent a promising class of compounds with significant potential for the development of novel therapeutic agents. While this compound remains a compound of interest, the lack of available biological data underscores the need for further investigation to fully elucidate its pharmacological profile. The comparative data on other chlorinated quinoxalines, along with the detailed experimental protocols and understanding of their mechanisms of action provided in this guide, offer a solid foundation for future research in this area. The synthesis and evaluation of this compound and a broader library of polychlorinated quinoxalines are warranted to explore their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-mycobacterial, anti-trichomonas and anti-candida in vitro activities of 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Chloro-Substituted Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic structures of chloro-substituted quinoxaline derivatives. Due to the limited availability of crystallographic data for 2,3,6,7-tetrachloroquinoxaline, this guide focuses on a comparison between 2,3-dichloroquinoxaline and a 6,8-dichloro-1,2-dihydroquinoxaline derivative. The guide also details relevant experimental protocols for their synthesis and crystallization and explores the biological significance of quinoxaline derivatives, with a focus on their impact on cellular signaling pathways.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two chloro-substituted quinoxaline derivatives, offering a basis for structural comparison.
| Parameter | 2,3-Dichloroquinoxaline[1] | 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline[2] |
| Chemical Formula | C₈H₄Cl₂N₂ | C₂₀H₁₆Cl₂N₄ |
| Molecular Weight | 199.03 g/mol | 399.28 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C 1 2/c 1 | P2₁/c |
| Unit Cell Dimensions | a = 3.8278 Åb = 18.9050 Åc = 10.8874 Åα = 90°β = 95.649°γ = 90° | a = 10.123(3) Åb = 16.543(4) Åc = 11.234(3) Åα = 90°β = 101.45(2)°γ = 90° |
| Volume (ų) | 783.4 | 1842.1(8) |
| Z | 4 | 4 |
| Calculated Density | 1.68 g/cm³ | 1.440 g/cm³ |
| Temperature | Not Specified | 150(2) K |
| Radiation | Not Specified | Mo Kα |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared quinoxaline derivatives are crucial for reproducibility and further investigation.
Synthesis of 2,3-Dichloroquinoxaline
2,3-Dichloroquinoxaline is a versatile precursor for the synthesis of various quinoxaline derivatives.[2][3][4] A common synthetic route involves the chlorination of quinoxaline-2,3(1H,4H)-dione.
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 4 ml per 1 g of starting material).
-
Reflux the mixture at 100°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, distill the excess POCl₃ under vacuum.
-
Carefully quench the reaction mixture with ice-cold water.
-
An off-white solid will precipitate. Filter the solid using a Buchner funnel under vacuum.
-
The crude 2,3-dichloroquinoxaline can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis and Crystallization of 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline[2]
Procedure:
-
In a round-bottom flask, combine picolylamine (1 mmol), 2-methyl-2-(2-pyridyl)ethylamine (1 mmol), and 3,5-dichlorocyclohexan-1,2-dione (1 mmol) in methanol (20 ml).
-
Heat the resulting solution carefully to 50°C for approximately 2 hours.
-
Allow the yellow solution to cool to room temperature.
-
Yellow crystals of the title compound will form upon slow evaporation of the solvent.
Biological Activity and Signaling Pathways
Quinoxaline derivatives have garnered significant interest in drug development due to their wide range of biological activities, including anticancer and antimicrobial properties.[5] X-ray crystallography plays a pivotal role in understanding the structure-activity relationships of these compounds.[6]
Inhibition of Tubulin Polymerization and Induction of Apoptosis
Certain novel quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization.[7] This inhibition disrupts the formation of the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase.[7] Furthermore, these compounds can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately triggering apoptosis (programmed cell death) through the mitochondrial pathway.[7] A key protein involved in this process is p21, a cyclin-dependent kinase inhibitor, which is often upregulated in response to DNA damage and cell cycle arrest.[7]
Caption: Signaling pathway of quinoxaline derivatives as tubulin polymerization inhibitors.
Kinase Inhibition
Pyrrolo[3,2-b]quinoxaline derivatives have been identified as potent kinase inhibitors.[1][8][9] Kinases are crucial enzymes that regulate a wide variety of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. These quinoxaline derivatives can target specific kinases involved in key signaling pathways such as the IL6/JAK/STAT3 and mTORC1 pathways, which are often hyperactivated in cancer cells, promoting proliferation and survival.[1]
Caption: Mechanism of action of pyrrolo[3,2-b]quinoxaline derivatives as kinase inhibitors.
Experimental Workflow for X-ray Crystallography
The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a multi-step process.
Caption: General experimental workflow for X-ray crystallographic studies.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Understanding the mechanism of action of pyrrolo[3,2- b]quinoxaline-derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Comparison of Materials Based on 2,3,6,7-Tetrachloroquinoxaline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective electrochemical comparison of materials based on 2,3,6,7-tetrachloroquinoxaline and its alternatives. The following sections detail the electrochemical properties, synthesis methodologies, and comparative performance data to support material selection and experimental design.
Introduction to this compound in Electrochemistry
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and drug development due to their versatile electronic properties. The introduction of electron-withdrawing groups, such as chlorine atoms, can significantly modify their electrochemical behavior, making them promising candidates for various applications, including organic electronics and as intermediates in the synthesis of complex molecules. Specifically, this compound, with its highly electron-deficient pyrazine ring, is expected to exhibit distinct redox characteristics. This guide focuses on the electrochemical comparison of materials derived from this core structure against other relevant quinoxaline-based and alternative electron-accepting materials.
Comparative Electrochemical Data
The following tables summarize the key electrochemical parameters for a selection of quinoxaline-based polymers and other relevant electron-accepting materials. This data, obtained from cyclic voltammetry and other electrochemical techniques, provides a basis for comparing their electron-accepting capabilities and energy levels.
Table 1: Electrochemical Properties of Quinoxaline-Based Polymers
| Polymer/Material | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Onset Oxidation Potential (V vs. Fc/Fc+) | Onset Reduction Potential (V vs. Fc/Fc+) |
| PBF-CF3Qx | - | - | - | - | - |
| PBF-CF3QxF | - | - | - | - | - |
| PBF-CF3QxM | - | - | - | - | - |
| PQ1 | -5.58 | -4.28 | 1.30 | 0.78 | -0.52 |
| Poly(2,3-diphenylquinoxaline-5,8-diyl) | - | - | 2.56 ± 0.26 | - | -1.75 to -2.35 (vs Ag/Ag+) |
| AzaBDOPV-2T | -5.80 | -4.37 | 1.43 | - | - |
Note: Data for PBF-CF3Qx, PBF-CF3QxF, and PBF-CF3QxM is derived from a comparative study; specific HOMO/LUMO values were not provided in the source material, but the study highlights the impact of electron-withdrawing (F) and -donating (MeO) groups.[1] PQ1 is a donor-acceptor polymer containing a quinoxaline unit.[2] Poly(2,3-diphenylquinoxaline-5,8-diyl) provides a reference for a simpler polyquinoxaline.[3] AzaBDOPV-2T is a high-performance n-type polymer included for comparison of electron-deficient materials.[4]
Table 2: Electrochemical Properties of Alternative Electron-Accepting Monomers and Polymers
| Material | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Onset Oxidation Potential (V) | Onset Reduction Potential (V) |
| PPTQ | - | - | - | - | - |
| PPBTQ | - | - | - | - | - |
| PPETQ | - | - | - | - | - |
| Thiophene-linked polyanthrazoline | ~4.8 - 4.9 | ~2.9 | ~1.9 - 2.0 | - | -1.57 to -2.08 (vs SCE) |
Note: PPTQ, PPBTQ, and PPETQ are donor-acceptor polymers with a 2,3-di(2-pyridyl) quinoxaline acceptor unit, showcasing the influence of different donor moieties.[5] Thiophene-linked polyanthrazolines are presented as alternative n-type semiconducting polymers.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these materials. The following sections outline typical experimental protocols.
Synthesis of Quinoxaline Derivatives
The synthesis of substituted quinoxalines often involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For halogenated quinoxalines, starting from the appropriately substituted diamine is a common strategy. Polymerization of these monomers can be achieved through various coupling reactions, such as Stille or Suzuki coupling, which are widely used for creating donor-acceptor conjugated polymers.[2]
A general synthetic approach for quinoxaline-based polymers is illustrated in the workflow below.
Caption: General workflow for the synthesis of donor-acceptor polymers containing a quinoxaline unit.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to investigate the redox properties of materials. A typical experimental setup and procedure are as follows:
1. Electrode Preparation:
-
Working Electrode: A glassy carbon electrode is commonly used. It should be polished with alumina slurry, sonicated in deionized water and ethanol, and dried before use. For polymer films, the material is typically drop-cast or spin-coated onto the electrode surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is often employed. The ferrocene/ferrocenium (Fc/Fc+) redox couple is frequently used as an internal standard for potential calibration.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
2. Electrolyte Solution:
-
A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is used.
3. Measurement Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
The potential is swept from a starting potential to a vertex potential and then back to the starting potential at a specific scan rate (e.g., 50-100 mV/s).
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
4. Data Analysis:
-
The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram.
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = - (E_ox vs. Fc/Fc+ + 4.8)
-
LUMO (eV) = - (E_red vs. Fc/Fc+ + 4.8)
-
-
The electrochemical band gap (Eg) is calculated as the difference between the LUMO and HOMO energy levels.
The logical flow of electrochemical analysis is depicted in the following diagram.
Caption: Logical workflow for electrochemical analysis using cyclic voltammetry.
Signaling Pathways and Structure-Property Relationships
The electrochemical properties of quinoxaline-based materials are intrinsically linked to their molecular structure. The introduction of substituents on the quinoxaline core can tune the energy levels and, consequently, the material's performance in a device.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl, F) and cyano groups are strong EWGs. Their incorporation into the quinoxaline ring lowers both the HOMO and LUMO energy levels. This generally makes the material easier to reduce (a better electron acceptor) and more resistant to oxidation.[1]
-
Electron-Donating Groups (EDGs): Alkoxy (e.g., -OCH₃) or alkyl groups are EDGs. They tend to raise the HOMO and LUMO energy levels, making the material easier to oxidize.[1]
-
Donor-Acceptor Architecture: In conjugated polymers, alternating electron-rich (donor) and electron-poor (acceptor) units can lead to a narrow band gap. The quinoxaline moiety often serves as the acceptor unit. The choice of the donor unit significantly impacts the overall electronic properties of the polymer.[5]
The following diagram illustrates the influence of different substituents on the energy levels of a quinoxaline-based material.
Caption: Influence of substituent groups on the electronic properties of quinoxaline-based materials.
Conclusion
The electrochemical properties of materials based on this compound are anticipated to be characterized by low-lying LUMO levels, making them strong candidates for electron-accepting applications. While direct experimental data for this specific compound and its polymers are limited in the reviewed literature, comparative analysis with other halogenated and electron-deficient quinoxaline derivatives provides valuable insights. The strategic incorporation of electron-withdrawing and -donating groups, as well as the thoughtful design of donor-acceptor polymer architectures, are powerful tools for tuning the electrochemical characteristics of these materials for specific applications in organic electronics and beyond. Further experimental investigation into this compound-based systems is warranted to fully elucidate their potential.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Embedding electron-deficient nitrogen atoms in polymer backbone towards high performance n-type polymer field-effect transistors - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01380E [pubs.rsc.org]
- 5. Donor–acceptor type polymers containing the 2,3-bis(2-pyridyl)-5,8-dibromoquinoxaline acceptor and different thiophene donors: electrochemical, spectroelectrochemistry and electrochromic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Performance of COFs from 2,3,6,7-Tetrachloroquinoxaline vs. other monomers
A Comparative Guide to the Performance of Covalent Organic Frameworks: Quinoxaline-Based COFs vs. Other Monomer Systems
Executive Summary
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with broad application potential in gas storage, catalysis, and energy storage. The choice of monomeric building blocks is critical in determining the physicochemical properties and, consequently, the performance of these materials. This guide provides a comparative analysis of a representative quinoxaline-based COF against COFs synthesized from other common monomers, focusing on their structural properties, stability, and performance in energy storage applications. While the specific monomer 2,3,6,7-tetrachloroquinoxaline was not found in the literature for COF synthesis, this guide utilizes data for a sulfide-bridged quinoxaline COF (DUT-185-Sn) as a representative of this class. The comparison is made with well-studied imine-linked (TpPa-1 and TAPT-based) and boronate ester-linked (COF-5) frameworks.
Comparative Analysis of Physicochemical Properties
The fundamental properties of COFs, such as surface area, pore size, and stability, are dictated by the geometry of the monomers and the nature of the covalent linkages. These properties, in turn, influence their performance in various applications.
| Property | Quinoxaline-based COF (DUT-185-S₂) | Imine-linked COF (TpPa-1) | Boronate Ester-linked COF (COF-5) | TAPT-based Imine COF (HHU-COF-1) |
| BET Surface Area (m²/g) | ~776 | 535 - 1360[1][2][3] | ~1590 | 1021 |
| Pore Size (nm) | ~1.2 | 1.5 - 1.8[2][3] | 2.7 | 2.4 |
| Thermal Stability (TGA, °C) | ~500 | 330 - 540[1][3] | ~500-600 | ~450 |
| Chemical Stability | Stable in strong acids and bases[2] | Stable in boiling water and 9N HCl; TpPa-2 variant stable in 9N NaOH[4][5][6][7] | Prone to hydrolysis, unstable in water[8][9][10][11] | Good stability |
Note: Data for DUT-185-S₂ is used as a representative for quinoxaline-based COFs. Data for TpPa-1, COF-5, and HHU-COF-1 are compiled from various sources and may vary based on synthesis and activation conditions.
Performance in Energy Storage: Lithium-Ion Batteries
COFs are promising electrode materials for batteries due to their high surface area and tunable redox properties. The performance of the representative quinoxaline-based COF is compared here with other COFs in a lithium-ion battery setup.
| Performance Metric | Quinoxaline-based COF (DUT-185-S₂) | Imine-linked COF (General) |
| Application | Lithium-Organo-Sulfide Battery Cathode | Anode/Cathode for Li-ion Batteries |
| Initial Discharge Capacity | ~790 mAh g⁻¹ (as Li-OrS battery) | Varies widely based on redox moieties |
| Cycling Stability | 84% capacity retention after 500 cycles at 100 mA/g | Generally good, but depends on the specific COF and electrolyte |
| Key Feature | Mitigates polysulfide shuttle effect | Tunable redox potential through monomer design |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of COFs. Below are representative protocols for the synthesis of the compared COFs and for key characterization techniques.
Synthesis Protocols
3.1.1. Synthesis of Sulfide-Bridged Quinoxaline COF (DUT-185-S₂)
This protocol is adapted from the synthesis of related sulfide-bridged quinoxaline frameworks.
-
Monomers: 2,3,6,7-Tetraaminothianthrene and a sulfur-containing dialdehyde.
-
Procedure:
-
The monomers are placed in a glass ampoule.
-
A solvent mixture (e.g., 1,4-dioxane and mesitylene) is added.
-
The mixture is ultrasonicated to ensure homogeneity.
-
The ampoule is degassed through several freeze-pump-thaw cycles and then flame-sealed.
-
The sealed ampoule is heated in an oven at a specific temperature (e.g., 120 °C) for several days.
-
The resulting solid is collected by filtration, washed with a suitable solvent (e.g., THF), and purified by Soxhlet extraction.
-
The purified COF is then dried under vacuum.
-
3.1.2. Synthesis of Imine-Linked COF (TpPa-1)
-
Monomers: 1,3,5-Triformylphloroglucinol (Tp) and p-phenylenediamine (Pa-1).
-
Procedure: [11]
-
In a Pyrex tube, combine Tp (63 mg, 0.3 mmol) and Pa-1 (48 mg, 0.45 mmol).
-
Add a solvent mixture of mesitylene (1.5 mL) and dioxane (1.5 mL), along with 0.5 mL of 3 M aqueous acetic acid.
-
Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen (77 K) and degas using three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 120 °C for 3 days.
-
Collect the red precipitate by filtration and wash with anhydrous acetone.
-
Dry the product at 180 °C under vacuum for 24 hours.
-
3.1.3. Synthesis of Boronate Ester-Linked COF (COF-5)
-
Monomers: 1,4-Benzenediboronic acid (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
-
Procedure: [8]
-
Combine BDBA (177 mg) and HHTP (242 mg) in a 40 mL solution of 1:1 (v/v) mesitylene and 1,4-dioxane.
-
Place the mixture in a sonicator.
-
Apply ultrasonic treatment for 1-2 hours.
-
Isolate the resulting gray-purple solid by centrifugation.
-
Wash the product with acetone and dry at 353 K overnight.
-
Characterization and Performance Evaluation Protocols
3.2.1. Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Sample Preparation: Degas the COF sample under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove any adsorbed guest molecules.
-
Measurement: Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer.
-
Data Analysis: Calculate the specific surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation. The pore size distribution can be determined using methods like Non-Local Density Functional Theory (NLDFT).
3.2.2. Electrochemical Measurements for Battery Performance
-
Electrode Preparation:
-
Mix the active COF material, a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Add a solvent (e.g., NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., copper foil for an anode, aluminum foil for a cathode).
-
Dry the electrode in a vacuum oven to remove the solvent.
-
-
Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the COF electrode as the working electrode and lithium metal as the counter and reference electrode.
-
Place a separator (e.g., Celgard) between the electrodes.
-
Add a few drops of a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
-
Cyclic Voltammetry (CV): [12][13]
-
Scan the potential within a defined voltage window at a specific scan rate (e.g., 0.1 mV/s) to identify the redox peaks of the COF electrode.
-
-
Galvanostatic Cycling:
-
Charge and discharge the cell at a constant current density (e.g., C/10 rate) between the set voltage limits to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Visualizations
General Workflow for COF Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of Covalent Organic Frameworks.
Workflow for COF-based Battery Electrode Fabrication and Testing
Caption: Workflow for the fabrication and electrochemical testing of COF-based battery electrodes.
References
- 1. Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of binary quinoxaline-linked covalent organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Organic Frameworks-TpPa-1 as an Emerging Platform for Electrochemical Sensing [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Growth rates and water stability of 2D boronate ester covalent organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the Hydrolytic Stability of Covalent Organic Frameworks - Advanced Science News [advancedsciencenews.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking Synthetic Pathways for 2,3,6,7-Tetrachloroquinoxaline: A Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide aims to provide a comparative analysis of synthetic pathways for 2,3,6,7-tetrachloroquinoxaline, a molecule of interest for various applications. However, an extensive search of available scientific literature and chemical databases has revealed a significant challenge: a lack of established or novel synthetic pathways specifically detailing the preparation of this compound.
Despite a comprehensive search strategy that included direct inquiries for the target molecule, broader searches for the synthesis of chlorinated and polychlorinated quinoxalines, and investigation of plausible synthetic precursors and reaction methodologies, no specific, reproducible experimental protocols for the synthesis of this compound could be identified.
This absence of documented methods prevents a comparative analysis of synthetic routes, including data on yields, reaction conditions, and scalability. Typically, the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, this would conceptually involve the reaction of tetrachloro-o-phenylenediamine with glyoxal. However, specific experimental conditions and outcomes for this reaction leading to this compound are not reported.
Given the lack of available data, this guide will, therefore, outline a theoretical framework for potential synthetic approaches based on general principles of quinoxaline synthesis. This will serve as a foundational resource for researchers seeking to develop a novel synthetic pathway for this compound.
Theoretical Synthetic Pathways
Two main theoretical pathways are proposed for the synthesis of this compound. These are based on established methods for the synthesis of other quinoxaline derivatives.
Pathway 1: Cyclocondensation of a Polychlorinated Diamine
This is the most direct and classical approach to the quinoxaline core.
-
Reaction: The cyclocondensation of 1,2,4,5-tetrachloro-3,6-diaminobenzene with glyoxal.
-
Rationale: This method is widely used for quinoxaline synthesis. The challenge lies in the availability and reactivity of the highly chlorinated diamine precursor. The electron-withdrawing nature of the chlorine atoms may significantly reduce the nucleophilicity of the amine groups, potentially requiring harsh reaction conditions.
Pathway 2: Perchlorination of a Quinoxaline Precursor
This approach starts with a simpler, more accessible quinoxaline and introduces the chlorine atoms in a subsequent step.
-
Reaction: The direct chlorination of a suitable quinoxaline precursor, such as 2,3-dichloroquinoxaline or quinoxaline itself, using a strong chlorinating agent.
-
Rationale: Perchlorination reactions are known for aromatic systems, but they can lack selectivity and may lead to a mixture of products. Finding a suitable precursor that directs chlorination to the desired 6 and 7 positions on the benzene ring would be a key challenge.
Proposed Experimental Design and Data Collection
For researchers embarking on the synthesis of this compound, a systematic approach to experimental design and data collection is crucial. The following tables outline the key parameters that should be investigated and recorded to establish a reliable synthetic protocol.
Table 1: Reaction Condition Optimization for Pathway 1
| Parameter | Range to Investigate | Rationale |
| Solvent | Ethanol, Acetic Acid, Dioxane, Toluene | To assess the effect of solvent polarity on reaction rate and yield. |
| Catalyst | None, Acetic Acid, p-Toluenesulfonic Acid | To determine if acidic catalysis is necessary to overcome the low nucleophilicity of the diamine. |
| Temperature | Room Temperature to Reflux | To find the optimal temperature for the reaction to proceed at a reasonable rate without decomposition. |
| Reaction Time | 1 - 24 hours | To determine the time required for complete conversion. |
| Stoichiometry | Equimolar, slight excess of glyoxal | To optimize the use of starting materials. |
Table 2: Data Collection for Novel Synthetic Pathways
| Data Point | Method of Measurement | Importance |
| Yield (%) | Isolated product weight / Theoretical maximum weight | To quantify the efficiency of the reaction. |
| Purity | NMR, HPLC, Mass Spectrometry | To confirm the identity and purity of the final product. |
| Reaction Time (h) | TLC, LC-MS monitoring | To determine the kinetics of the reaction. |
| Optimal Temperature (°C) | Temperature screening | To identify the most efficient reaction temperature. |
| Optimal Solvent | Solvent screening | To find the solvent that provides the best yield and purity. |
| Scalability (g) | Performing the reaction on a larger scale | To assess the viability of the method for producing larger quantities. |
Visualizing the Proposed Pathways
The following diagrams illustrate the logical flow of the proposed theoretical synthetic pathways.
Caption: Theoretical synthetic routes to this compound.
Conclusion
While a direct comparison of established and novel synthetic pathways for this compound is not currently possible due to a lack of published data, this guide provides a framework for the development of such pathways. By systematically exploring the proposed theoretical routes and meticulously documenting the experimental data as outlined, researchers can contribute to the body of knowledge and potentially uncover an efficient and scalable synthesis for this promising compound. The development of a successful synthetic route will be a significant contribution to the field and will enable further investigation into the properties and applications of this compound.
Navigating the Catalytic Landscape for Functionalizing 2,3,6,7-Tetrachloroquinoxaline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the quinoxaline core, and specifically the electron-deficient 2,3,6,7-tetrachloroquinoxaline, presents a versatile platform for the synthesis of novel therapeutic agents. The introduction of diverse substituents at its four reactive chlorine sites can dramatically modulate biological activity. This guide provides a comparative analysis of catalytic systems for the functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions. While specific comparative studies on this particular tetra-chlorinated substrate are limited in publicly available literature, this analysis draws upon established protocols for structurally analogous polychlorinated quinoxalines to provide a reliable framework for catalyst selection and reaction optimization.
The primary avenues for introducing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds onto the this compound scaffold are through well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The efficiency and regioselectivity of these transformations are highly dependent on the choice of catalyst, ligand, base, and solvent.
Comparative Analysis of Catalytic Systems
The reactivity of the chlorine atoms on the this compound ring is not uniform. The chlorine atoms at the 2- and 3-positions are generally more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst due to the electronic influence of the adjacent nitrogen atoms. This inherent reactivity difference can be exploited to achieve selective functionalization.
Below is a comparative summary of catalyst systems commonly employed for the functionalization of related chloro-heteroaromatic compounds, which can be extrapolated for this compound.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloro-Quinoxalines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 75-90 | 2,6-dichloroquinoxaline |
| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 63 | 2,6-dichloroquinoxaline |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 85-95 | 2-chloro-3-substituted quinoxaline |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 90-98 | 2-chloro-3-substituted quinoxaline |
Data compiled from studies on analogous substrates and serves as a reference for expected outcomes.
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Chloro-Quinoxalines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 80-95 | 2-chloroquinoxaline |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-98 | 2-chloro-3-substituted quinoxaline |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 100 | 82-96 | 2-chloro-3-substituted quinoxaline |
Data compiled from studies on analogous substrates and serves as a reference for expected outcomes.
Table 3: Catalyst Performance in Sonogashira Coupling of Chloro-Quinoxalines
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 70-85 | 2-chloroquinoxaline |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 75-90 | 2,3-dichloroquinoxaline |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-92 | 2-chloro-3-substituted quinoxaline |
Data compiled from studies on analogous substrates and serves as a reference for expected outcomes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible functionalization of this compound. The following are generalized protocols for the key cross-coupling reactions, which should be optimized for the specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.). Add a degassed solvent (e.g., THF or 1,4-dioxane). Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.). Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours). After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Add a degassed solvent (e.g., THF or DMF) followed by a base (e.g., Et₃N or piperidine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) for the required time (typically 4-16 hours), monitoring by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Biological Pathways
To further aid researchers, the following diagrams illustrate the fundamental catalytic cycles for these transformations and a relevant biological signaling pathway where functionalized quinoxalines have shown inhibitory activity.
Catalytic Cycles
Wnt/β-Catenin Signaling Pathway
Functionalized quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is a critical pathway in embryonic development and is often dysregulated in cancer.[1]
References
Validating the Purity of 2,3,6,7-Tetrachloroquinoxaline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,3,6,7-Tetrachloroquinoxaline, a key building block in various chemical syntheses. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting comparative data and detailed experimental protocols.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance indicators for the analysis of this compound using HPLC, GC-MS, and NMR.
| Analytical Technique | Parameter | Typical Value/Result | Purpose |
| HPLC | Retention Time (tʀ) | ~4.5 min | Identification and Quantification |
| Purity (Area %) | >98% | Quantitative Purity Assessment | |
| GC-MS | Retention Time (tʀ) | ~12.8 min | Separation and Identification of Volatile Components |
| Mass-to-Charge Ratio (m/z) | 266, 268, 270 (M+), 231, 196, 161 | Structural Elucidation and Impurity Identification | |
| ¹H NMR | Chemical Shift (δ) | ~8.15 ppm (s, 2H) | Structural Confirmation and Detection of Proton-bearing Impurities |
| ¹³C NMR | Chemical Shift (δ) | ~143.5, 139.8, 130.5 ppm | Structural Confirmation and Carbon Skeleton Analysis |
| Melting Point | Melting Range | 174-176 °C[1] | Preliminary Purity Assessment |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure accurate and reproducible purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the main component in the sample to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 50-500 m/z
-
-
Analysis: Inject the sample solution into the GC-MS system. The resulting total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of each peak can be used for identification. The fragmentation pattern of this compound is expected to show the molecular ion cluster (m/z 266, 268, 270) and characteristic fragment ions from the loss of chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, allowing for unambiguous identification and the detection of impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Due to the symmetrical nature of this compound, a single peak is expected for the two aromatic protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Three distinct signals are expected for the carbon atoms of the quinoxaline core.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure and identify any impurity signals.
Potential Impurities
During the synthesis of this compound, several impurities may be formed. These can include:
-
Incompletely chlorinated quinoxalines: Quinoxaline derivatives with fewer than four chlorine atoms.
-
Isomeric tetrachloroquinoxalines: Isomers with chlorine atoms at different positions on the quinoxaline ring.
-
Residual starting materials and reagents: Unreacted precursors or reagents from the synthesis.
These impurities can be detected and quantified using the analytical techniques described above. For example, HPLC and GC-MS can separate these impurities from the main compound, and their mass spectra can help in their identification.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of this compound, ensuring the quality and integrity of their starting materials for subsequent research and development activities.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2,3,6,7-Tetrachloroquinoxaline
Hazard Profile and Safety Precautions
Based on data from analogous chemical structures, 2,3,6,7-Tetrachloroquinoxaline is anticipated to be harmful if swallowed, inhaled, or on contact with skin, and may cause serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[1]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1]
A summary of the potential hazards and recommended actions is provided in the table below.
| Hazard Category | Potential Hazard | Recommended Action | Incompatible Materials | Hazardous Decomposition Products |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] | Wear appropriate PPE, including gloves, lab coat, and eye/face protection. Ensure adequate ventilation.[1] | Strong oxidizing agents, strong acids, strong bases.[1] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wash hands thoroughly after handling. In case of contact, wash with plenty of soap and water.[1] | ||
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or goggles. In case of contact, rinse cautiously with water for several minutes.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables such as weigh boats and pipette tips, in a dedicated, properly labeled, and sealed container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
2. Labeling:
-
All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream.[1]
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept tightly closed and are not leaking.[1]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.
-
The most common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration.[1]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,3,6,7-Tetrachloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,3,6,7-Tetrachloroquinoxaline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar and potentially hazardous chlorinated heterocyclic compounds. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is presumed to be hazardous. Potential risks include severe skin, eye, and respiratory tract irritation. Ingestion or inhalation may be harmful, and there could be a risk of serious damage to health from prolonged exposure.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Equipment | Specifications & Rationale |
| Respiratory | Full-face respirator with organic vapor cartridges and P100 particulate filters | To prevent inhalation of dust or vapors, especially during weighing and transferring.[6][7][8] |
| Eyes & Face | Chemical safety goggles and a full-face shield | Provides maximum protection against splashes and airborne particles.[7][8][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Double gloving is recommended to protect against direct contact and potential absorption.[9][10] |
| Body | Chemical-resistant laboratory coat or suit | To protect skin and personal clothing from contamination.[9][10] |
| Feet | Closed-toe, chemical-resistant shoes | To protect feet from spills.[8][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Prepare all required labware and reagents to minimize movement in and out of the fume hood.
2. Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound inside the chemical fume hood on a draft shield balance or by using a "weighing in" technique to a tared container.
-
Use anti-static weighing dishes and spatulas to prevent dispersal of the powder.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. During the Experiment:
-
Labeling: Clearly label all vessels containing the compound.
-
Containment: Keep reaction vessels covered or sealed to the extent possible.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
4. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., isopropanol or ethanol) followed by a thorough wash with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves, lab coats, and other contaminated disposable items should be placed in a designated hazardous waste container immediately after use.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[12][13]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound must be disposed of as hazardous waste.[14]
Table 2: Waste Disposal Procedures
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[11] | Arrange for pickup and disposal by a licensed hazardous waste management company. High-temperature incineration is the preferred method.[14] |
| Liquid Waste | Collect in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[11][14] | Arrange for pickup and disposal by a licensed hazardous waste management company. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled as "Hazardous Waste Sharps".[11] | Arrange for pickup and disposal by a licensed hazardous waste management company. |
| Contaminated PPE | Place in a dedicated, sealed, and clearly labeled "Contaminated PPE" hazardous waste container. | Arrange for pickup and disposal by a licensed hazardous waste management company. |
Under no circumstances should this chemical or its waste be disposed of down the drain. [14] All waste containers should be stored in a designated satellite accumulation area away from incompatible materials.[11][15]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ICSC 1089 - 2,3,4,6-TETRACHLOROPHENOL [inchem.org]
- 3. 2,3,4,5-TETRACHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,3,4,6-TETRACHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pogo.ca [pogo.ca]
- 11. benchchem.com [benchchem.com]
- 12. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 13. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
